Diflumidone
Description
Properties
IUPAC Name |
N-(3-benzoylphenyl)-1,1-difluoromethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO3S/c15-14(16)21(19,20)17-12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9,14,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBDOSAQLCZTSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NS(=O)(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22737-01-5 (hydrochloride salt) | |
| Record name | Diflumidone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022736852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90177275 | |
| Record name | Diflumidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22736-85-2 | |
| Record name | Diflumidone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022736852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diflumidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIFLUMIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E96467495S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diflumidone: A Technical Overview of its Discovery and Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diflumidone, also identified by the code R-807 and chemically named N-(3-benzoylphenyl)-1,1-difluoromethanesulfonamide, is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of prostaglandin synthesis, a key pathway in the inflammatory response. This document provides a comprehensive overview of the discovery, history, and pharmacological properties of this compound, with a focus on its anti-inflammatory effects. While initial research in the late 1970s established its potential as an anti-inflammatory agent, its clinical development history remains largely undocumented in readily available literature. This guide consolidates the available scientific information, presenting quantitative data, experimental methodologies, and relevant biochemical pathways to serve as a resource for researchers and professionals in drug development.
Discovery and History
The initial scientific disclosure of this compound as a novel anti-inflammatory agent appeared in the mid-1970s. Identified by the research code R-807, its development is attributed to Riker Laboratories. The early investigations into this compound focused on its capacity to inhibit prostaglandin synthesis, a hallmark of non-steroidal anti-inflammatory drugs. A 1977 study published in Biochemical Pharmacology provided the first detailed insights into its mechanism of action, establishing it as an inhibitor of prostaglandin-endoperoxide synthases[1].
Despite this early promise, the subsequent development and clinical evaluation of this compound are not well-documented in publicly accessible records. There is a notable absence of published clinical trial data, which suggests that its progression through the drug development pipeline may have been halted or that the data was not widely disseminated.
It is important to note that the name "this compound" has also been associated with a fungicide that acts by disrupting mitochondrial function. This appears to be a separate and distinct chemical entity, and this guide will focus exclusively on the anti-inflammatory compound R-807.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid[2][3]. Prostaglandins are lipid compounds that act as key mediators of inflammation, pain, and fever.
The inhibition of prostaglandin synthesis by NSAIDs like this compound accounts for both their therapeutic effects and potential side effects. The COX enzyme exists in at least two isoforms: COX-1, which is constitutively expressed and involved in physiological functions such as protecting the gastric mucosa, and COX-2, which is induced by inflammatory stimuli[3]. The relative selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its efficacy and safety profile[3].
The following diagram illustrates the cyclooxygenase pathway and the point of inhibition by this compound.
Caption: Inhibition of Prostaglandin Synthesis by this compound.
Synthesis of this compound
The following diagram outlines a plausible synthetic workflow for a sulfonamide compound.
Caption: Generalized Synthetic Workflow for Sulfonamides.
Pharmacological Data
Quantitative data on the pharmacological properties of this compound is sparse in the available literature. To provide context, the following table includes data for other well-characterized NSAIDs, illustrating the typical parameters assessed.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| This compound (R-807) | Data not available | Data not available | Data not available |
| Celecoxib | 82 | 6.8 | 12 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Ibuprofen | 12 | 80 | 0.15 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Piroxicam | 47 | 25 | 1.9 |
Experimental Protocols
The following are generalized experimental protocols representative of those that would have been used to characterize the anti-inflammatory activity of this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Assay Principle: The assay measures the peroxidase activity of the COX enzyme, which catalyzes the conversion of a substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine) to a colored product.
-
Procedure:
-
The test compound (e.g., this compound) is pre-incubated with the COX enzyme in a buffer solution.
-
Arachidonic acid is added to initiate the cyclooxygenase reaction.
-
The peroxidase substrate is then added, and the rate of color development is measured spectrophotometrically.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
-
The following diagram illustrates the general workflow for a COX inhibition assay.
Caption: General Workflow for an In Vitro COX Inhibition Assay.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory effect of a test compound in a model of acute inflammation.
Methodology:
-
Animal Model: Typically, rats or mice are used.
-
Procedure:
-
The test compound (e.g., this compound) or a vehicle control is administered orally or intraperitoneally.
-
After a set period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan is made into the hind paw to induce localized inflammation and edema.
-
The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
-
Data Analysis:
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.
-
Conclusion
This compound (R-807) was identified in the 1970s as a novel non-steroidal anti-inflammatory drug with a mechanism of action centered on the inhibition of prostaglandin synthesis. While early research established its in vitro activity, the trajectory of its clinical development is not well-documented. The information presented in this guide, based on the available scientific literature, provides a technical foundation for understanding the initial discovery and pharmacological basis of this compound's anti-inflammatory properties. Further research into historical archives and patent databases may be necessary to construct a more complete picture of its development history and to uncover more extensive quantitative data.
References
- 1. Mechanism of action of novel anti-inflammmatory drugs this compound and R-805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Diflumidone: A Technical Overview of its Chemical Properties, Pharmacological Activity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diflumidone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, physicochemical properties, and pharmacological profile. Detailed experimental protocols for assessing its anti-inflammatory activity and mechanism of action are presented, alongside a summary of its known effects on key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Chemical Identity
IUPAC Name: N-(3-benzoylphenyl)-1,1-difluoromethanesulfonamide
Synonyms:
-
This compound
-
This compound [INN]
-
Diflumidona
-
Diflumidonum
-
3'-Benzoyl-1,1-difluoromethanesulfonanilide
-
Methanesulfonamide, N-(3-benzoylphenyl)-1,1-difluoro-
-
R-807
Chemical Structure:
Diflumidone: A Technical Overview of its Molecular Characteristics and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diflumidone is a non-steroidal anti-inflammatory drug (NSAID) characterized by its inhibition of cyclooxygenase (COX) enzymes, a critical pathway in the inflammatory process. This technical guide provides a comprehensive overview of the molecular and pharmacological properties of this compound, with a focus on its chemical structure, molecular weight, and its mechanism of action as a prostaglandin synthesis inhibitor. Detailed experimental methodologies and quantitative data are presented to support a deeper understanding of its biochemical activity.
Core Molecular and Physical Data
This compound and its sodium salt are the common forms utilized in research and development. Their fundamental properties are summarized below.
| Property | This compound | This compound Sodium |
| Molecular Formula | C₁₄H₁₁F₂NO₃S[1][2][3] | C₁₄H₁₀F₂NNaO₃S[4][5] |
| Molecular Weight | 311.31 g/mol 311.30 g/mol | 333.29 g/mol |
| Chemical Name | N-(3-benzoylphenyl)-1,1-difluoromethanesulfonamide | - |
| CAS Number | 22736-85-2 | 22737-01-5 |
Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. The inhibition of prostaglandin synthesis is the primary mechanism of action for this compound.
The Arachidonic Acid Cascade and COX Inhibition
The inflammatory response is intricately linked to the metabolism of arachidonic acid. When cellular damage occurs, phospholipase A₂ releases arachidonic acid from the cell membrane. The cyclooxygenase (COX) pathway then converts arachidonic acid into prostaglandin H₂ (PGH₂), a precursor for various prostaglandins and thromboxanes. This compound acts as an inhibitor of this pathway.
Experimental Protocols
The following are generalized experimental protocols for assessing the anti-inflammatory activity of compounds like this compound by measuring the inhibition of prostaglandin synthesis. These are based on established methodologies for NSAID evaluation.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the potency of a compound in inhibiting the two main isoforms of the COX enzyme.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound for COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer).
-
Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂).
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Incubation: In a multi-well plate, add the enzyme solution, the test compound at varying dilutions, and the assay buffer. Allow a pre-incubation period for the compound to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a defined incubation period at a controlled temperature (e.g., 37°C), stop the reaction by adding a stopping agent (e.g., a strong acid).
-
Quantification of Prostaglandin Production: Measure the amount of PGE₂ produced in each well using an EIA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of PGE₂ synthesis against the logarithm of the test compound concentration. Calculate the IC₅₀ value from the resulting dose-response curve.
Conclusion
This compound is a well-characterized NSAID with a clear mechanism of action centered on the inhibition of cyclooxygenase enzymes. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals in the field of drug development and pharmacology. Further investigation into the differential inhibition of COX-1 and COX-2 and in vivo efficacy studies are crucial for the complete characterization of its therapeutic potential.
References
Diflumidone: A Review of its Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diflumidone is a non-steroidal anti-inflammatory drug (NSAID) that emerged in the literature in the 1970s. Its primary mechanism of action is the inhibition of prostaglandin synthesis, a key pathway in the inflammatory response. Despite its early promise as an anti-inflammatory agent, there is a notable absence of recent preclinical and clinical data, suggesting that its development was likely discontinued. This guide provides a comprehensive overview of the available scientific information on this compound, focusing on its mechanism of action and the limited knowledge of its potential therapeutic applications.
Introduction
This compound (N-(3-benzoylphenyl)-1,1-difluoromethanesulfonamide) is a compound that was investigated for its anti-inflammatory properties.[1][2] Like other NSAIDs, its therapeutic potential was primarily centered on mitigating inflammation and pain. The historical context of its investigation places it among the numerous NSAIDs developed to target the cyclooxygenase (COX) enzymes.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The principal mechanism of action attributed to this compound is the inhibition of prostaglandin-endoperoxide synthases, more commonly known as cyclooxygenase (COX) enzymes.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
The inhibition of prostaglandin synthesis by this compound was demonstrated in in-vitro studies using microsomes from bovine seminal vesicles. This activity is the basis for its classification as a non-steroidal anti-inflammatory drug. The blockade of prostaglandin E and F biosynthesis is a hallmark of many NSAIDs and is responsible for both their therapeutic effects and some of their side effects.[1]
Signaling Pathway: Prostaglandin Synthesis Inhibition
References
In Vitro Biological Activity of Diflumidone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Diflumidone is a benzophenone derivative belonging to the NSAID class of drugs.[1] The anti-inflammatory, analgesic, and antipyretic properties of NSAIDs are primarily attributed to their ability to block the activity of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[2] Prostaglandins are lipid compounds that play a central role in mediating acute and chronic inflammation.[3] Understanding the in vitro biological activity of this compound is essential for elucidating its therapeutic potential and guiding further drug development efforts.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The primary mechanism of action of this compound, like other NSAIDs, is the inhibition of the COX enzymes, COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins (e.g., PGE2, PGF2α), prostacyclin, and thromboxane.[5]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow.
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary source of prostaglandins that mediate pain and inflammation.
By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby mitigating the inflammatory response. The relative inhibitory activity of this compound against COX-1 and COX-2 would determine its efficacy and side-effect profile.
Signaling Pathway: Arachidonic Acid Cascade
The following diagram illustrates the arachidonic acid cascade and the point of intervention for this compound.
Quantitative In Vitro Activity Data
| Target Enzyme | Parameter | Value | Reference |
| Cyclooxygenase-1 (COX-1) | IC50 | Data not available | - |
| Cyclooxygenase-2 (COX-2) | IC50 | Data not available | - |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. A lower IC50 value indicates a more potent inhibitor. The ratio of COX-1 IC50 to COX-2 IC50 is used to determine the selectivity of an NSAID.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments that would be conducted to characterize the biological activity of this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is designed to determine the potency and selectivity of this compound in inhibiting the COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of this compound for COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Reference NSAIDs (e.g., celecoxib for COX-2 selectivity, indomethacin as a non-selective inhibitor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, phenol)
-
Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
96-well plates
-
Incubator
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound and reference NSAIDs in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of test concentrations.
-
Enzyme Reaction:
-
In a 96-well plate, add the assay buffer, cofactors, and either COX-1 or COX-2 enzyme to each well.
-
Add the various concentrations of this compound or reference NSAIDs to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate at 37°C for a defined period (e.g., 10 minutes).
-
-
Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantification of Prostaglandin Production:
-
Measure the concentration of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of COX activity for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
In Vitro Leukocyte Migration (Chemotaxis) Assay
This assay assesses the potential of this compound to inhibit the migration of leukocytes, a key process in inflammation.
Objective: To evaluate the effect of this compound on leukocyte chemotaxis in vitro.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a specific leukocyte cell line (e.g., neutrophils)
-
This compound
-
Chemoattractant (e.g., fMLP, C5a, or a chemokine like IL-8)
-
Culture medium (e.g., RPMI 1640)
-
Boyden chamber apparatus or Transwell® inserts (with a porous membrane, typically 3-5 µm pore size for leukocytes)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Cell Preparation: Isolate leukocytes from human peripheral blood or culture a leukocyte cell line. Resuspend the cells in culture medium at a defined concentration.
-
Assay Setup:
-
Place the chemoattractant in the lower chamber of the Boyden chamber or the well of the multi-well plate.
-
Place the Transwell® insert into the well.
-
In a separate tube, pre-incubate the leukocyte suspension with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
Add the pre-incubated cell suspension to the upper chamber of the Transwell® insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to allow cell migration (e.g., 1-3 hours).
-
Cell Staining and Counting:
-
Remove the Transwell® inserts.
-
Wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells for each treatment condition.
-
Express the data as a percentage of the migration observed in the vehicle control.
-
Determine if this compound significantly inhibits leukocyte migration in a dose-dependent manner.
-
Conclusion
This compound exerts its anti-inflammatory effects through the well-established mechanism of cyclooxygenase inhibition, leading to a reduction in prostaglandin synthesis. While specific quantitative data on its in vitro activity, such as IC50 values, are not prominently available in the current body of scientific literature, the experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of its pharmacological profile. Further research to quantify the inhibitory potency and selectivity of this compound against COX-1 and COX-2 is crucial for a complete understanding of its therapeutic potential and for guiding its development and clinical application. The methodologies and conceptual framework presented herein offer a clear path for researchers and drug development professionals to undertake such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Factors involved in ‘Chemotactism’ of Leucocytes in vitro | Semantic Scholar [semanticscholar.org]
Diflumidone's Cyclooxygenase Inhibition Profile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflumidone is a nonsteroidal anti-inflammatory drug (NSAID) that has been recognized for its effects on the cyclooxygenase (COX) pathway. As with other NSAIDs, its mechanism of action involves the inhibition of prostaglandin synthesis. This technical guide provides a detailed overview of the available information regarding this compound's interaction with COX enzymes, outlines general experimental protocols for assessing COX inhibition, and visualizes the relevant signaling pathways.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting prostaglandin-endoperoxide synthases, more commonly known as cyclooxygenase (COX) enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Quantitative Data on Cyclooxygenase Inhibition
Specific IC50 values for this compound against COX-1 and COX-2 are not available in the reviewed literature. The following table summarizes the qualitative inhibitory profile of this compound based on existing research.
| Target Enzyme | Inhibition Profile | Source |
| Cyclooxygenase (COX) | Inhibits prostaglandin synthesis | [1] |
Experimental Protocols for Cyclooxygenase Inhibition Assays
While specific experimental protocols for this compound are not detailed in the available literature, a generalized in vitro protocol for assessing COX-1 and COX-2 inhibition is provided below. This represents a standard methodology used in the field.
In Vitro Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay measures the inhibition of COX-1 and COX-2 in a physiologically relevant environment.
1. Materials and Reagents:
-
Fresh human venous blood collected in heparinized tubes.
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Arachidonic acid (substrate).
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).
-
Phosphate-buffered saline (PBS).
-
Incubator, centrifuge, and microplate reader.
2. COX-1 Inhibition Assay (Thromboxane B2 Measurement):
-
Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Clotting is initiated by the addition of arachidonic acid, and the samples are incubated for 60 minutes at 37°C to allow for platelet aggregation and TXB2 production.
-
The reaction is stopped by placing the samples on ice and adding a COX inhibitor (e.g., indomethacin) at a high concentration.
-
Samples are centrifuged to separate the serum.
-
The concentration of TXB2 in the serum, a stable metabolite of the COX-1 product thromboxane A2, is measured using an EIA kit.
-
The IC50 value is calculated by determining the concentration of the test compound that causes 50% inhibition of TXB2 production compared to the vehicle control.
3. COX-2 Inhibition Assay (Prostaglandin E2 Measurement):
-
Aliquots of whole blood are incubated with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression in monocytes.
-
After the induction period, the blood is treated with various concentrations of the test compound or vehicle control and incubated for a specified time (e.g., 30-60 minutes) at 37°C.
-
Arachidonic acid is added to initiate the enzymatic reaction, and the samples are incubated for an additional 30 minutes.
-
The reaction is stopped, and plasma is separated by centrifugation.
-
The concentration of PGE2, a primary product of COX-2 in this system, is measured in the plasma using an EIA kit.
-
The IC50 value is calculated by determining the concentration of the test compound that causes 50% inhibition of PGE2 production compared to the vehicle control.
Signaling Pathways
This compound's primary therapeutic effect is mediated through the inhibition of the arachidonic acid cascade. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by COX and lipoxygenase (LOX) enzymes.
Arachidonic Acid Cascade
Caption: The Arachidonic Acid Cascade and points of NSAID inhibition.
Generalized Experimental Workflow for COX Inhibition Assay
The following diagram illustrates a typical workflow for determining the inhibitory activity of a compound on COX enzymes.
Caption: A generalized workflow for in vitro COX inhibition assays.
Conclusion
This compound is an NSAID that functions by inhibiting the cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins. While its general mechanism of action is understood, specific quantitative data regarding its differential inhibition of COX-1 and COX-2 are not well-documented in publicly accessible scientific literature. The provided experimental protocol and signaling pathway diagrams offer a foundational understanding of how a compound like this compound would be evaluated and its mechanism within the broader context of the arachidonic acid cascade. Further research would be necessary to fully characterize the specific COX inhibition profile of this compound.
References
Diflumidone: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Core Mechanism of Action: Inhibition of Prostaglandin Synthesis
The primary anti-inflammatory mechanism of Diflumidone is its potent inhibition of prostaglandin synthetase, the enzyme complex responsible for converting arachidonic acid into prostaglandins. Prostaglandins are key lipid mediators that play a central role in the inflammatory cascade, contributing to vasodilation, increased vascular permeability, pain, and fever. By blocking prostaglandin synthesis, this compound effectively mitigates these cardinal signs of inflammation.
The enzyme complex, more commonly known as cyclooxygenase (COX), exists in at least two isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation. Most traditional NSAIDs inhibit both COX-1 and COX-2 to varying degrees.
Quantitative Data on Anti-inflammatory Activity
Comprehensive quantitative data for this compound, such as the half-maximal inhibitory concentration (IC50) for COX-1 and COX-2 enzymes, and specific percentages of prostaglandin synthesis inhibition, are not extensively reported in the available scientific literature. However, to provide a comparative context for researchers, the following tables illustrate how such data are typically presented for NSAIDs.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Indomethacin | 0.1 | 5.2 | 0.02 |
| Ibuprofen | 13 | 344 | 0.04 |
| Celecoxib | 15 | 0.04 | 375 |
Note: The data for Indomethacin, Ibuprofen, and Celecoxib are representative values from the literature and are provided for illustrative purposes.
Table 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Inhibition of Edema (%) |
| This compound | Data Not Available | Data Not Available |
| Indomethacin | 5 | ~50-60% |
| Phenylbutazone | 100 | ~40-50% |
Note: The data for Indomethacin and Phenylbutazone are representative values from the literature and are provided for illustrative purposes.
Key Signaling Pathways in Inflammation
This compound's inhibition of prostaglandin synthesis directly impacts downstream signaling. Furthermore, the inflammatory process involves complex intracellular signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are often modulated by NSAIDs.
Prostaglandin Synthesis Pathway
This pathway illustrates the conversion of arachidonic acid to various prostaglandins and the point of inhibition by NSAIDs like this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of pro-inflammatory gene expression. While direct effects of this compound on this pathway are not well-documented, NSAIDs can indirectly influence it by reducing prostaglandin-mediated activation.
MAPK Signaling Pathway
The MAPK pathways are involved in cellular responses to a variety of external stimuli and play a role in the production of inflammatory mediators.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of compounds like this compound.
In Vitro Prostaglandin Synthetase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the activity of prostaglandin synthetase (cyclooxygenase).
Materials:
-
Bovine seminal vesicle microsomes (as a source of prostaglandin synthetase)
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Reference NSAID (e.g., Indomethacin)
-
Phosphate buffer (pH 7.4)
-
Reduced glutathione
-
Hemoglobin
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a microsomal suspension from bovine seminal vesicles in phosphate buffer.
-
Reaction Mixture: In a test tube, combine the microsomal suspension, reduced glutathione, and hemoglobin in phosphate buffer.
-
Compound Addition: Add various concentrations of this compound (or the reference NSAID) dissolved in a suitable solvent (e.g., ethanol, DMSO). Include a vehicle control.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).
-
Termination of Reaction: Stop the reaction by adding TCA.
-
Quantification of Malondialdehyde (MDA): Add TBA reagent and heat the mixture in a boiling water bath for 15 minutes. This forms a colored product with MDA, a byproduct of prostaglandin synthesis.
-
Measurement: After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm.
-
Calculation: Calculate the percentage inhibition of prostaglandin synthetase activity for each concentration of this compound compared to the vehicle control. Determine the IC50 value from the dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the acute anti-inflammatory activity of this compound in a rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound (test compound)
-
Reference NSAID (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Reference NSAID
-
Groups 3-n: Different doses of this compound
-
-
Fasting: Fast the animals overnight with free access to water.
-
Compound Administration: Administer the vehicle, reference drug, or this compound orally via gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation:
-
Calculate the increase in paw volume (edema) at each time point by subtracting the baseline volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating the anti-inflammatory properties of a test compound.
Conclusion
This compound is an effective anti-inflammatory agent with a primary mechanism of action centered on the inhibition of prostaglandin synthesis. While specific quantitative data on its interaction with COX isoforms and other inflammatory pathways remains to be fully elucidated in publicly available literature, the experimental protocols and pathway diagrams provided in this guide offer a robust framework for its further investigation and characterization. This document serves as a valuable technical resource for scientists and researchers dedicated to the discovery and development of novel anti-inflammatory therapeutics.
Methodological & Application
Diflumidone: In Vitro Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the in vitro evaluation of Diflumidone, a non-steroidal anti-inflammatory drug (NSAID). The information is intended for researchers, scientists, and drug development professionals investigating the pharmacological properties of this compound.
Abstract
This compound is a benzoyl-phenyl methanesulfonamide derivative with demonstrated anti-inflammatory properties. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. This document outlines detailed protocols for essential in vitro assays to characterize the activity of this compound, including cyclooxygenase (COX) inhibition, nuclear factor-kappa B (NF-κB) activation, cell proliferation (MTT assay), and apoptosis (Annexin V staining). Furthermore, it provides visual representations of the key signaling pathways involved to facilitate a deeper understanding of this compound's molecular interactions. While comprehensive protocols are provided, specific quantitative data for this compound, such as IC50 values across various cell lines and assays, are not extensively available in publicly accessible literature. The data presented in the tables below are representative values for comparative purposes and may not reflect the exact values for this compound.
Data Presentation
Cyclooxygenase Inhibition
This compound is known to inhibit prostaglandin E2 synthesis from arachidonic acid, indicating its activity as a cyclooxygenase inhibitor. The following table provides representative IC50 values for COX-1 and COX-2 inhibition by NSAIDs.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| This compound | Data not available | Data not available |
| Indomethacin | 0.063 | 0.48 |
| Diclofenac | 0.611 | 0.63 |
| Meloxicam | 36.6 | 4.7 |
| Aspirin | 3.57 | 29.3 |
NF-κB Inhibition
The NF-κB signaling pathway is a critical regulator of inflammation. The inhibitory effect of compounds on this pathway can be quantified using reporter assays.
| Compound | Cell Line | IC50 (µM) |
| This compound | Data not available | Data not available |
| QNZ (EVP4593) | HNSCC cell lines | 1 - >10 |
| MLN4924 | HNSCC cell lines | 0.8 - 17.4 |
| TPCA-1 | HNSCC cell lines | <1 |
Cytotoxicity (Cell Proliferation)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
| Compound | Cell Line | IC50 (µM) |
| This compound | Data not available | Data not available |
| Cisplatin | A549 (Lung) | ~5-15 |
| Doxorubicin | MCF-7 (Breast) | ~0.1-1 |
Apoptosis Induction
The Annexin V assay is used to detect apoptosis, a form of programmed cell death.
| Compound | Cell Line | Apoptosis (%) |
| This compound | Data not available | Data not available |
| Leflunomide | BE(2)-C (Neuroblastoma) | 68.9 |
| Leflunomide | SK-N-DZ (Neuroblastoma) | 34.4 |
| Leflunomide | SK-N-F1 (Neuroblastoma) | 36.6 |
Signaling Pathway and Experimental Workflow Diagrams
Cyclooxygenase (COX) Signaling Pathway
Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of this compound.
NF-κB Signaling Pathway
Caption: NF-κB signaling pathway, a potential target for anti-inflammatory drugs.
Experimental Workflow: In Vitro COX Inhibition Assay
Caption: General workflow for an in vitro cyclooxygenase (COX) inhibition assay.
Experimental Workflow: MTT Cell Proliferation Assay
Caption: Workflow for determining cell proliferation and cytotoxicity using the MTT assay.
Apoptosis Signaling Pathways (Intrinsic and Extrinsic)
Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 activity.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors: Hematin, L-epinephrine
-
Substrate: Arachidonic Acid
-
This compound and reference inhibitors (e.g., Indomethacin, Celecoxib) dissolved in DMSO
-
96-well plates
-
Plate reader capable of measuring colorimetric or fluorometric output
-
Stop solution (e.g., 1 M HCl)
-
PGE2 immunoassay kit
Protocol:
-
Prepare the reaction mixture containing COX Assay Buffer and cofactors.
-
Add the COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Add various concentrations of this compound or reference inhibitors to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a stop solution.
-
Quantify the amount of Prostaglandin E2 (PGE2) produced using a specific immunoassay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
NF-κB Reporter Assay
Objective: To assess the effect of this compound on the activation of the NF-κB signaling pathway.
Materials:
-
Cell line stably or transiently expressing an NF-κB-driven reporter gene (e.g., luciferase or β-galactosidase)
-
Cell culture medium and supplements
-
This compound and reference inhibitors (e.g., QNZ)
-
NF-κB activating agent (e.g., TNF-α, IL-1β)
-
96-well white opaque plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the reporter cell line in a 96-well white opaque plate and allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound or a reference inhibitor for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activating agent (e.g., TNF-α) for an appropriate duration (e.g., 6-8 hours).
-
Lyse the cells using a lysis buffer.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the NF-κB reporter activity to a control reporter (if applicable) or to total protein concentration.
-
Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound.
-
Determine the IC50 value.
MTT Cell Proliferation Assay
Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on a selected cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell proliferation.
Annexin V Apoptosis Assay
Objective: To determine if this compound induces apoptosis in a selected cell line.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound at various concentrations for a specified time (e.g., 24-48 hours). Include positive and negative controls.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
-
Compare the percentage of apoptotic cells in this compound-treated samples to the control samples.
Application Notes and Protocols: Diflumidone for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the experimental use of Diflumidone, a non-steroidal anti-inflammatory agent. The following sections cover its mechanism of action, formulation for in vitro and in vivo studies, and standardized protocols for assessing its activity.
Product Information and Properties
This compound is a non-steroidal anti-inflammatory drug (NSAID). Its fundamental properties are crucial for designing and interpreting experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-(3-benzoylphenyl)-1,1-difluoromethanesulfonamide | |
| Molecular Formula | C₁₄H₁₁F₂NO₃S | |
| Molecular Weight | 311.31 g/mol | |
| Synonyms | R-807, Diflumidonum | |
| CAS Number | 22736-85-2 | |
| Formulation | Available as this compound and this compound Sodium |
Mechanism of Action
This compound functions as an anti-inflammatory agent primarily by inhibiting the biosynthesis of prostaglandins. It targets prostaglandin-endoperoxide synthases (cyclooxygenase enzymes, COX-1 and COX-2), which are critical for converting arachidonic acid into prostaglandin precursors. This inhibition reduces the production of prostaglandins E and F, key mediators of inflammation, pain, and fever.
Signaling Pathway: Prostaglandin Biosynthesis
The diagram below illustrates the conversion of arachidonic acid to prostaglandins and highlights the inhibitory action of this compound. Non-steroidal anti-inflammatory drugs (NSAIDs) act by blocking the cyclooxygenase (COX) enzymes. This prevents the synthesis of prostaglandins that cause pain, fever, and inflammation.
Application Notes and Protocols for the Quantification of Diflumidone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Diflumidone, a non-steroidal anti-inflammatory drug (NSAID), in various matrices. While specific validated methods for this compound are not widely published, the protocols outlined below are adapted from established and validated methods for structurally similar compounds, particularly other fenamate NSAIDs like flufenamic acid and mefenamic acid. These methods are intended to serve as a robust starting point for the development and validation of specific assays for this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations.
Principle
This compound is separated from potential impurities and excipients on a reversed-phase HPLC column and quantified using ultraviolet (UV) detection.
Experimental Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm (or similar)
-
Mobile Phase: Acetonitrile and 10 mM phosphoric acid (60:40, v/v)
-
Flow Rate: 1.1 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtrate with the mobile phase to a final concentration within the calibration range.
-
Analysis:
-
Inject the blank (mobile phase), followed by the working standard solutions and the sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Workflow Diagram
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as plasma and urine, for pharmacokinetic and bioequivalence studies.
Principle
This compound and an internal standard (IS) are extracted from the biological matrix. The analytes are then separated by liquid chromatography and detected by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocol
Instrumentation:
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and analysis software.
Chromatographic Conditions:
-
Column: C18, 3.5 µm particle size, 2.1 x 50 mm (or similar)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions (Hypothetical - requires optimization):
-
This compound: Precursor ion (e.g., [M-H]⁻) → Product ion
-
Internal Standard (e.g., a stable isotope-labeled this compound or a structurally similar NSAID): Precursor ion → Product ion
-
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
Sample Preparation (Plasma - Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Transfer to an autosampler vial for injection.
Workflow Diagram
UV-Visible Spectrophotometry Method
This is a simple and cost-effective method for the determination of this compound in bulk and simple pharmaceutical formulations.
Principle
The quantitative determination is based on the measurement of the absorbance of a this compound solution at its wavelength of maximum absorption (λmax).
Experimental Protocol
Instrumentation:
-
UV-Visible Spectrophotometer with matched quartz cuvettes (1 cm path length).
Method Parameters:
-
Solvent: Methanol
-
Wavelength of Maximum Absorption (λmax): To be determined by scanning a solution of this compound between 200-400 nm. Based on similar compounds, it is expected to be in the range of 280-350 nm.
-
Calibration Range: To be determined based on the molar absorptivity of this compound. A typical range for NSAIDs is 2-20 µg/mL.
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to cover the linear range.
-
Sample Preparation (Bulk Drug): Prepare a solution of known concentration of the bulk drug in methanol.
Analysis:
-
Record the absorbance of the blank (methanol), working standard solutions, and sample solutions at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Workflow Diagram
Diflumidone: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Data Presentation
Given the absence of specific published preclinical dosage data for diflumidone, the following tables provide a framework for organizing experimentally determined data. Researchers should use these templates to record their findings for easy comparison and analysis.
Table 1: In Vitro Efficacy of this compound
| Cell Line/Enzyme Assay | Endpoint | IC50 (µM) | Test Compound | Positive Control |
| Ovine COX-1 | PG Synthesis Inhibition | Data to be determined | This compound | Indomethacin |
| Ovine COX-2 | PG Synthesis Inhibition | Data to be determined | This compound | Celecoxib |
| Murine Macrophages (e.g., RAW 264.7) | PGE2 Production Inhibition | Data to be determined | This compound | Dexamethasone |
| Human Whole Blood Assay | COX-1 Inhibition (ex vivo) | Data to be determined | This compound | Aspirin |
| Human Whole Blood Assay | COX-2 Inhibition (ex vivo) | Data to be determined | This compound | Rofecoxib |
Table 2: In Vivo Anti-inflammatory Activity of this compound in Rodent Models
| Animal Model | Species/Strain | Route of Administration | Dosage (mg/kg) | % Inhibition of Edema/Arthritis | Positive Control (Dosage) |
| Carrageenan-Induced Paw Edema | Rat (Wistar) | Oral (p.o.) | Data to be determined | Data to be determined | Indomethacin (5-10 mg/kg) |
| Carrageenan-Induced Paw Edema | Mouse (BALB/c) | Oral (p.o.) | Data to be determined | Data to be determined | Diclofenac (10-20 mg/kg) |
| Adjuvant-Induced Arthritis | Rat (Lewis) | Oral (p.o.) | Data to be determined | Data to be determined | Methotrexate (0.1-1 mg/kg) |
Table 3: Pharmacokinetic Parameters of this compound in Rodents
| Species/Strain | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) |
| Rat (Sprague-Dawley) | Intravenous (i.v.) | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Rat (Sprague-Dawley) | Oral (p.o.) | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Mouse (C57BL/6) | Intravenous (i.v.) | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Mouse (C57BL/6) | Oral (p.o.) | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
In Vitro Protocols
1. Cyclooxygenase (COX) Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes.
-
Materials:
-
Ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Indomethacin (non-selective COX inhibitor control)
-
Celecoxib (selective COX-2 inhibitor control)
-
Assay buffer (e.g., Tris-HCl)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)
-
-
Procedure:
-
Prepare a series of dilutions of this compound and control compounds.
-
In a microplate, add the COX enzyme (either COX-1 or COX-2) to the assay buffer.
-
Add the test or control compound to the respective wells and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping agent (e.g., a solution of citric acid).
-
Measure the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound and the controls.
-
Determine the IC50 value (the concentration that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.
-
In Vivo Protocols
2. Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating the acute anti-inflammatory activity of NSAIDs.
-
Animals: Male Wistar rats (150-200 g).
-
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
This compound (test compound)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer this compound, indomethacin, or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
3. Pharmacokinetic Study in Rodents
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound.
-
Animals: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).
-
Materials:
-
This compound
-
Vehicle for intravenous (i.v.) and oral (p.o.) administration
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS system for drug quantification
-
-
Procedure:
-
Intravenous Administration:
-
Administer a single i.v. bolus dose of this compound via the tail vein.
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the retro-orbital plexus or tail vein.
-
-
Oral Administration:
-
Administer a single oral dose of this compound by gavage.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).
-
-
Visualization of Signaling Pathways and Workflows
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Anti-inflammatory Assay
Caption: Workflow for in vivo anti-inflammatory screening.
Logical Relationship for Dosage Determination
Caption: Logical approach for preclinical dose determination.
Measuring the COX Inhibition Profile of Diflumidone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflumidone is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, primarily COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Understanding the inhibitory activity and selectivity of this compound against COX-1 and COX-2 is crucial for characterizing its pharmacological profile, including its potential efficacy and gastrointestinal side-effect liability.
This document provides detailed application notes and standardized protocols for measuring the in vitro inhibition of COX-1 and COX-2 by this compound. The following sections outline the necessary reagents, equipment, and step-by-step procedures for conducting enzymatic and cell-based assays to determine the half-maximal inhibitory concentrations (IC50) of this compound.
Signaling Pathway of Prostaglandin Synthesis and COX Inhibition
The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane. The COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various prostaglandins, including PGE2. NSAIDs like this compound act by blocking the active site of the COX enzymes, thereby preventing the synthesis of PGH2 and subsequent prostaglandins.
Quantitative Data Summary
Due to the limited availability of recent, publicly accessible data specifically detailing the IC50 values of this compound for COX-1 and COX-2 using modern assay techniques, the following table is presented as an illustrative example of how such data should be structured. Researchers are encouraged to generate experimental data to populate this table.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Data to be determined | Data to be determined | Data to be calculated |
| Celecoxib (Control) | 15 | 0.05 | 300 |
| Ibuprofen (Control) | 10 | 25 | 0.4 |
Note: The values for Celecoxib and Ibuprofen are representative and may vary depending on the specific assay conditions.
Experimental Protocols
In Vitro COX-1/COX-2 Enzymatic Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on purified ovine or human COX-1 and COX-2 enzymes. The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.
Workflow for Enzymatic Assay:
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
This compound
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
150 µL of Assay Buffer
-
10 µL of Heme
-
10 µL of COX-1 or COX-2 enzyme solution
-
10 µL of this compound dilution or vehicle (for control)
-
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Immediately add 10 µL of TMPD solution.
-
Incubate the plate at 37°C for 2 minutes.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by plotting percent inhibition versus log concentration.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment using human whole blood. COX-1 activity is determined by measuring thromboxane B2 (TXB2) production, while COX-2 activity is assessed by measuring prostaglandin E2 (PGE2) production after stimulation with lipopolysaccharide (LPS).
Workflow for Human Whole Blood Assay:
Materials:
-
Freshly drawn human venous blood collected in heparin-containing tubes
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
TXB2 and PGE2 ELISA kits
-
Centrifuge
Procedure for COX-1 Activity:
-
Aliquot 500 µL of whole blood into microcentrifuge tubes.
-
Add 5 µL of this compound dilutions or vehicle.
-
Incubate at 37°C for 30 minutes to allow for drug-enzyme interaction.
-
Allow the blood to clot by incubating at 37°C for 1 hour.
-
Centrifuge at 2,000 x g for 10 minutes to separate the serum.
-
Collect the serum and measure the TXB2 concentration using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition and determine the IC50 value.
Procedure for COX-2 Activity:
-
Aliquot 500 µL of whole blood into microcentrifuge tubes.
-
Add 5 µL of this compound dilutions or vehicle.
-
Add 10 µL of LPS (10 µg/mL final concentration) to induce COX-2 expression.
-
Incubate at 37°C for 24 hours.
-
Centrifuge at 2,000 x g for 10 minutes to pellet the blood cells.
-
Collect the plasma and measure the PGE2 concentration using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition and determine the IC50 value.
Conclusion
The protocols described provide robust and reproducible methods for characterizing the inhibitory profile of this compound against COX-1 and COX-2. The enzymatic assay is suitable for initial screening and mechanistic studies, while the human whole blood assay offers a more physiologically relevant model that accounts for plasma protein binding and cell-based interactions. Accurate determination of the COX-1/COX-2 selectivity of this compound is essential for predicting its therapeutic window and potential for adverse effects.
Application Notes and Protocols for Fungal Growth Inhibition Assays using a Novel Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The development of novel antifungal agents is crucial to combatting invasive fungal infections. This document provides detailed application notes and protocols for evaluating the in vitro antifungal activity of a novel compound, hereafter referred to as "the test compound," using standardized fungal growth inhibition assays. The methodologies described herein are based on established protocols for determining the minimum inhibitory concentration (MIC) of an antifungal agent against various fungal species.
Fungi are eukaryotic organisms that can cause a range of diseases in humans, from superficial skin infections to life-threatening systemic infections, particularly in immunocompromised individuals.[1] Antifungal drugs target specific structures or pathways in fungal cells, such as the cell membrane, cell wall, or nucleic acid synthesis.[2][3][4][5] Common classes of antifungals include azoles, polyenes, and echinocandins. The determination of in vitro susceptibility of a fungal isolate to an antifungal agent is a critical step in the drug development process and for guiding clinical therapy.
Data Presentation
The antifungal activity of the test compound is quantified by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This data is crucial for comparing the efficacy of a new compound to existing antifungal drugs.
Table 1: In Vitro Antifungal Activity of the Test Compound Against Various Fungal Pathogens
| Fungal Species | Strain | Test Compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 0.5 | 1 | 0.25 |
| Candida glabrata | ATCC 90030 | 1 | 16 | 0.5 |
| Candida krusei | ATCC 6258 | 0.25 | 64 | 1 |
| Candida parapsilosis | ATCC 22019 | 0.5 | 2 | 0.5 |
| Candida tropicalis | ATCC 13803 | 1 | 4 | 1 |
| Aspergillus fumigatus | ATCC 204305 | 2 | >64 | 0.5 |
| Aspergillus flavus | ATCC 204304 | 4 | >64 | 1 |
| Cryptococcus neoformans | ATCC 66031 | 0.25 | 8 | 0.25 |
Experimental Protocols
The following protocols describe the standardized methods for determining the MIC of the test compound against pathogenic fungi. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted technique for antifungal susceptibility testing.
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol details the steps for performing a broth microdilution assay to determine the MIC of the test compound.
Materials:
-
Test compound stock solution (e.g., in DMSO)
-
Fungal isolates (e.g., Candida spp., Aspergillus spp.)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
-
Sterile saline (0.85%)
-
0.5 McFarland standard
-
Positive control antifungal agents (e.g., Fluconazole, Amphotericin B)
Procedure:
-
Preparation of Antifungal Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in RPMI 1640 medium to achieve a range of concentrations (e.g., 0.03 to 16 µg/mL).
-
Prepare similar dilutions for the positive control antifungals.
-
-
Inoculum Preparation:
-
Subculture the fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Harvest fungal colonies and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the standardized inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Microplate Inoculation:
-
Dispense 100 µL of each antifungal dilution into the wells of a 96-well microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C for 24-48 hours. For some molds, incubation may be extended to 72 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
Growth inhibition can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the broth microdilution antifungal susceptibility assay.
Potential Mechanisms of Antifungal Action
The efficacy of an antifungal agent is determined by its ability to interfere with essential fungal cellular processes. The diagram below illustrates several common targets for antifungal drugs.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the in vitro evaluation of novel antifungal compounds. Adherence to standardized methodologies is essential for generating reliable and reproducible data. The determination of MIC values is a fundamental step in characterizing the antifungal spectrum and potency of a new drug candidate, providing the foundational data for further preclinical and clinical development.
References
- 1. Antifungal Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of fungal resistance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Diflumidone Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the aqueous solubility of Diflumidone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a non-steroidal anti-inflammatory drug (NSAID).[1] Like many NSAIDs, it is a poorly water-soluble compound, which can lead to challenges in formulation development, potentially resulting in low bioavailability and variable absorption.[2][3] Enhancing its aqueous solubility is crucial for developing effective oral and parenteral dosage forms.
Q2: What is the primary strategy to improve this compound's solubility?
The most common and effective method for increasing the solubility of acidic drugs like this compound is salt formation.[4] this compound sodium, the salt form of the compound, is utilized to enhance its solubility in aqueous solutions.[1]
Q3: What are other potential methods to enhance the solubility of this compound?
Beyond salt formation, several other techniques can be employed to improve the solubility of poorly soluble drugs like this compound. These methods can be categorized as physical and chemical modifications:
-
Physical Modifications:
-
Particle Size Reduction (Micronization): Increasing the surface area of the drug particles by reducing their size can improve the dissolution rate.
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix can enhance its dissolution.
-
-
Chemical Modifications:
-
pH Adjustment: As an acidic drug, the solubility of this compound can be increased in basic (higher pH) environments.
-
Co-solvency: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic drugs.
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.
-
Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with this compound, thereby increasing its apparent solubility.
-
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments to improve this compound solubility.
Issue 1: Low solubility of this compound free acid in neutral aqueous buffer.
-
Question: I am trying to dissolve this compound (free acid) in a neutral phosphate buffer (pH 7.4), but the solubility is very low. What can I do?
-
Answer: This is expected as this compound is an acidic compound. You have a few options to increase its solubility:
-
pH Adjustment: Increase the pH of your buffer. The solubility of acidic drugs significantly increases at pH values above their pKa. Try preparing buffers with pH 8, 9, or higher to determine the pH-solubility profile.
-
Use of Co-solvents: Add a water-miscible co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer. Start with a low percentage (e.g., 5-10%) and gradually increase it while monitoring for precipitation.
-
Convert to Salt Form: If you have the free acid, you can prepare the sodium salt in situ by adding a stoichiometric amount of sodium hydroxide. Alternatively, if available, use the pre-formed this compound sodium salt.
-
Issue 2: Precipitation of this compound upon dilution of a stock solution.
-
Question: I have a stock solution of this compound in an organic solvent (e.g., DMSO), but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
-
Answer: This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous medium. Here are some troubleshooting steps:
-
Reduce the Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent in your aqueous solution is as low as possible, typically below 1% to avoid precipitation and potential cellular toxicity in bioassays.
-
Use a Surfactant: Incorporate a non-ionic surfactant, such as Tween 80 or Pluronic F68, into your aqueous buffer. Surfactants can help to keep the drug in solution by forming micelles.
-
Prepare a Solid Dispersion: For solid dosage form development, preparing a solid dispersion of this compound with a hydrophilic polymer can significantly improve its dissolution rate and reduce precipitation upon contact with aqueous media.
-
Issue 3: Inconsistent solubility results between experiments.
-
Question: My measured solubility values for this compound are not reproducible. What could be the cause?
-
Answer: Inconsistent solubility data can stem from several factors. Consider the following to improve reproducibility:
-
Equilibration Time: Ensure you are allowing sufficient time for the solution to reach equilibrium. For poorly soluble compounds, this can take 24 to 72 hours.
-
Temperature Control: Solubility is temperature-dependent. Conduct your experiments in a temperature-controlled environment (e.g., a water bath or incubator).
-
Purity of the Compound: Verify the purity of your this compound sample, as impurities can affect solubility.
-
Method of Separation: After equilibration, ensure complete separation of the undissolved solid from the saturated solution before analysis. Filtration through a 0.22 µm or 0.45 µm filter is common, but ensure the drug does not adsorb to the filter material. Centrifugation at high speed is an alternative.
-
Analytical Method Validation: Ensure your analytical method (e.g., HPLC, UV-Vis spectroscopy) for quantifying the dissolved drug is validated for linearity, accuracy, and precision in the relevant solvent system.
-
Data Presentation
The following tables provide an illustrative example of how solubility data for a poorly soluble NSAID like this compound could be presented. Note: These are representative data and not actual experimental values for this compound.
Table 1: pH-Dependent Aqueous Solubility of a Representative Acidic NSAID
| pH | Solubility (µg/mL) |
| 5.0 | < 1 |
| 6.0 | 5 |
| 7.0 | 50 |
| 7.4 | 150 |
| 8.0 | 1000 |
| 9.0 | > 5000 |
Table 2: Effect of Co-solvents on the Aqueous Solubility of a Representative Acidic NSAID at pH 7.4
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) |
| None | 0 | 150 |
| Ethanol | 10 | 500 |
| Ethanol | 20 | 1200 |
| Propylene Glycol | 10 | 650 |
| Propylene Glycol | 20 | 1500 |
| PEG 400 | 10 | 800 |
| PEG 400 | 20 | 2500 |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., from pH 4 to 10).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a 0.22 µm filter.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility as a function of pH.
Protocol 2: Co-solvency Solubility Enhancement
-
Solvent Preparation: Prepare a series of aqueous solutions containing increasing concentrations of a co-solvent (e.g., 0%, 5%, 10%, 20%, 40% v/v ethanol in a constant pH buffer).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each co-solvent mixture.
-
Equilibration and Analysis: Follow steps 3-6 from Protocol 1 to determine the solubility of this compound in each co-solvent mixture.
Visualizations
Caption: Troubleshooting workflow for common this compound solubility issues.
Caption: Overview of strategies to enhance the aqueous solubility of this compound.
References
Diflumidone Stability and Degradation: A Technical Support Center
Welcome to the Technical Support Center for Diflumidone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation pathways of this compound. The information herein is curated to assist in troubleshooting experimental challenges and to offer a foundational understanding of the molecule's stability profile.
Disclaimer: Specific experimental data on the forced degradation of this compound is not extensively available in public literature. The degradation pathways and products described below are proposed based on the chemical structure of this compound, which contains a benzophenone moiety and an N-arylsulfonamide linkage, and are inferred from studies on structurally related compounds.[1][2][3][4][5] These potential pathways should be confirmed experimentally.
Frequently Asked Questions (FAQs)
Q1: What are the key functional groups in this compound that may be susceptible to degradation?
This compound, with the chemical name N-(3-benzoylphenyl)-1,1-difluoromethanesulfonamide, has several functional groups that could be susceptible to degradation under stress conditions. These include:
-
Sulfonamide Linkage (S-N bond): This is a primary site for potential hydrolytic cleavage under acidic or basic conditions.
-
Benzophenone Moiety: The carbonyl group and the aromatic rings of the benzophenone structure are susceptible to photodegradation.
-
Aromatic Rings: The phenyl rings can be targets for oxidative degradation, potentially leading to hydroxylated byproducts.
Q2: What are the likely degradation pathways for this compound under forced degradation conditions?
Based on its structure, this compound may degrade via the following pathways:
-
Hydrolysis (Acidic/Basic): The primary site of hydrolysis is expected to be the sulfonamide bond. Acid or base catalysis can lead to the cleavage of the S-N bond, yielding 3-aminobenzophenone and difluoromethanesulfonic acid.
-
Oxidation: Oxidative stress, for example from hydrogen peroxide, could lead to the formation of hydroxylated derivatives on the aromatic rings of the benzophenone moiety.
-
Photodegradation: Exposure to UV light can excite the benzophenone core, a known photosensitizer, potentially leading to the formation of hydroxylated species or other complex photoproducts.
-
Thermal Degradation: At elevated temperatures, particularly in the presence of moisture, hydrolysis of the sulfonamide linkage is a possible degradation route.
Q3: I am observing a new peak in my HPLC analysis after exposing this compound to basic conditions. What could this be?
An additional peak appearing after exposure to basic conditions likely corresponds to a hydrolytic degradation product. The most probable product is 3-aminobenzophenone, resulting from the cleavage of the sulfonamide (S-N) bond. To confirm the identity of this peak, techniques like LC-MS should be employed to determine its mass-to-charge ratio.
Q4: My this compound sample is showing discoloration after exposure to light. Is this expected?
Yes, discoloration upon exposure to light can be an indication of photolytic degradation. Benzophenone-containing compounds are known to be photosensitive and can form various photoproducts, which may be colored. It is crucial to protect this compound samples from light during storage and handling.
Troubleshooting Guide
This guide addresses common issues encountered during the stability testing of this compound.
| Issue | Potential Cause | Recommended Action |
| Multiple unexpected peaks in chromatogram after photostability study. | The benzophenone moiety in this compound is a known photosensitizer and can lead to the formation of several degradation products upon UV exposure. | - Confirm that the sample was adequately protected from light during preparation and analysis. - Use LC-MS to identify the mass of the unknown peaks, which could correspond to hydroxylated derivatives or other photoproducts. - Ensure your analytical method is stability-indicating and can resolve the parent drug from all degradants. |
| Loss of assay value in acidic or basic solution over time. | This is likely due to the hydrolysis of the sulfonamide linkage, which is a known degradation pathway for N-arylsulfonamides. | - Perform a time-course study to determine the rate of degradation. - Analyze the stressed samples by LC-MS to identify the expected cleavage products: 3-aminobenzophenone and difluoromethanesulfonic acid. - Adjust the pH of your formulation to a more neutral range if stability is a concern. |
| No significant degradation observed under oxidative stress with 3% H₂O₂. | While the aromatic rings are susceptible to oxidation, the reaction may require more forcing conditions or a different type of oxidizing agent. | - Increase the concentration of hydrogen peroxide (e.g., up to 30%). - Increase the temperature or exposure time. - Consider using other oxidative systems if relevant to your study. |
| Inconsistent results in thermal degradation studies. | The presence of moisture can significantly accelerate the thermal degradation of this compound by promoting hydrolysis. | - Control the humidity during thermal stress studies. - Perform parallel studies on both solid material and solutions to understand the role of moisture. - Ensure consistent heating and sampling times across experiments. |
Summary of Potential Degradation Under Stress Conditions
The following table summarizes the expected degradation behavior of this compound under various forced degradation conditions as recommended by ICH guidelines.
| Stress Condition | Expected Degradation | Potential Major Degradation Products |
| Acid Hydrolysis (e.g., 0.1 M HCl at 60°C) | Moderate to Significant | 3-aminobenzophenone, Difluoromethanesulfonic acid |
| Base Hydrolysis (e.g., 0.1 M NaOH at 60°C) | Moderate to Significant | 3-aminobenzophenone, Difluoromethanesulfonic acid |
| Oxidative (e.g., 3-30% H₂O₂ at RT) | Mild to Moderate | Hydroxylated derivatives of this compound |
| Photolytic (ICH Q1B conditions) | Significant | Hydroxylated derivatives, other complex photoproducts |
| Thermal (Dry Heat) (e.g., 80°C) | Generally Stable | Minimal degradation expected in the absence of moisture. |
| Thermal (Wet Heat) (e.g., 80°C with humidity) | Moderate | 3-aminobenzophenone, Difluoromethanesulfonic acid |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to support the development of a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
HPLC grade methanol and acetonitrile
-
HPLC grade water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Calibrated pH meter, HPLC-UV system, LC-MS system, photostability chamber, oven.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Solid State: Place a known amount of solid this compound in a vial and keep it in an oven at 80°C for 48 hours.
-
Solution State: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) and keep it in an oven at 80°C for 48 hours.
-
At the end of the study, dissolve the solid sample and dilute the solution sample for analysis.
-
-
Photostability:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
Analyze the samples after exposure.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC-UV method.
-
For identification of unknown peaks, analyze the degraded samples using LC-MS.
-
Visualizations
Potential Degradation Pathways of this compound
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Azole Antifungal Resistance
Disclaimer: Initial searches for the compound "Diflumidone" did not yield any specific scientific information regarding its use as an antifungal agent, its mechanism of action, or resistance pathways. Therefore, this technical support guide has been created using the well-documented azole class of antifungals (e.g., Fluconazole, Voriconazole) as a representative model to address the query's core requirements for troubleshooting resistance.
This resource is intended for researchers, scientists, and drug development professionals investigating fungal resistance to azole antifungals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for azole antifungals?
Azole antifungals, such as fluconazole and voriconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][2][3][4][5] This enzyme is critical in the ergosterol biosynthesis pathway, which is responsible for producing ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, azoles compromise the integrity and fluidity of the fungal cell membrane, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth (fungistatic effect) or causing cell death (fungicidal effect in some filamentous fungi).
Q2: My fungal isolate shows a high Minimum Inhibitory Concentration (MIC) to fluconazole. What are the most common resistance mechanisms?
High MIC values for azoles in fungi, particularly in species like Candida albicans and Aspergillus fumigatus, are typically associated with one or more of the following mechanisms:
-
Target Enzyme Modification: Point mutations in the ERG11 gene (in Candida) or the cyp51A gene (in Aspergillus) can alter the structure of the lanosterol 14-α-demethylase enzyme. These changes can reduce the binding affinity of azole drugs to the enzyme, rendering them less effective.
-
Overexpression of Efflux Pumps: Fungal cells can actively pump the azole drug out of the cell, preventing it from reaching its target. This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) or major facilitator superfamily (MFS) transporters (e.g., MDR1).
-
Target Enzyme Overexpression: An increase in the production of the lanosterol 14-α-demethylase enzyme, often due to upregulation of the ERG11 gene, can effectively "titrate out" the inhibitory effect of the azole drug.
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol pathway, such as ERG3, can allow the fungus to bypass the toxic effects of the sterol intermediates that accumulate when the primary target is inhibited.
Q3: We have a resistant isolate but sequencing of the ERG11/cyp51A gene shows no mutations. What should we investigate next?
If the target gene appears normal, the next logical step is to investigate the expression levels of major efflux pump genes. A quantitative PCR (qPCR) experiment to measure the mRNA levels of genes like CDR1, CDR2, and MDR1 in your resistant isolate compared to a susceptible control strain is highly recommended. A significant upregulation in the resistant strain would strongly suggest that this is the primary mechanism of resistance.
Q4: Can resistance to one azole confer resistance to other azoles?
Yes, this phenomenon, known as cross-resistance, is common. For example, mutations in the cyp51A gene in Aspergillus fumigatus, such as the TR34/L98H alteration, can confer a pan-azole-resistant phenotype, reducing the efficacy of itraconazole, voriconazole, and posaconazole. Similarly, the overexpression of efflux pumps like Cdr1 and Cdr2 in Candida albicans can expel a broad range of azole drugs.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent MIC results for the same isolate. | Inoculum preparation variability; improper incubation conditions; reader subjectivity. | Standardize inoculum preparation using a spectrophotometer or hemocytometer. Ensure strict adherence to incubation time and temperature as per CLSI/EUCAST guidelines. Use a microplate reader for objective endpoint determination. |
| High background in qPCR for efflux pump gene expression. | Genomic DNA contamination in RNA samples; non-specific primer binding. | Treat RNA samples with DNase I. Redesign primers to span an exon-exon junction and optimize annealing temperature. |
| No PCR product when attempting to amplify ERG11/cyp51A. | Poor DNA quality; incorrect primer sequences; PCR inhibitors. | Re-extract genomic DNA and assess quality/quantity. Verify primer sequences against a reference genome. Dilute DNA template to reduce inhibitor concentration. |
| Isolate appears susceptible in vitro (low MIC) but treatment fails in vivo. | Biofilm formation by the fungus; host factors (e.g., immunosuppression); poor drug penetration to the site of infection. | Test the isolate's ability to form biofilms in vitro. Consider alternative antifungal classes or combination therapy. Review patient's immune status and drug dosage. |
Data Presentation
Table 1: Representative Azole MIC Breakpoints (µg/mL) for Candida species (CLSI M27-S4)
| Antifungal Agent | Organism | Susceptible (S) | Susceptible-Dose Dependent (SDD) | Resistant (R) |
| Fluconazole | C. albicans, C. tropicalis, C. parapsilosis | ≤ 2 | 4 | ≥ 8 |
| C. glabrata | - | ≤ 32 | ≥ 64 | |
| Voriconazole | C. albicans, C. tropicalis, C. parapsilosis | ≤ 0.12 | 0.25-0.5 | ≥ 1 |
| C. krusei | ≤ 0.5 | 1 | ≥ 2 |
Note: Breakpoints can vary and are subject to updates. Always refer to the latest CLSI or EUCAST guidelines.
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate.
-
Materials: 96-well microtiter plates, RPMI 1640 medium, antifungal drug stock solution, fungal isolate, spectrophotometer.
-
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on appropriate agar. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL). Further dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the wells.
-
Drug Dilution: Perform a serial two-fold dilution of the antifungal drug in RPMI medium directly in the 96-well plate.
-
Inoculation: Add the prepared fungal inoculum to each well containing the drug dilutions. Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
Reading the MIC: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control. This can be assessed visually or by using a microplate reader.
-
Quantitative PCR (qPCR) for Efflux Pump Gene Expression
This protocol measures the relative expression of efflux pump genes.
-
Materials: Resistant and susceptible fungal isolates, liquid culture medium, RNA extraction kit, DNase I, cDNA synthesis kit, qPCR primers, SYBR Green qPCR master mix, real-time PCR instrument.
-
Procedure:
-
RNA Extraction: Grow the fungal isolates to mid-log phase in a suitable broth. Optionally, expose the cultures to a sub-inhibitory concentration of the azole drug for a few hours to induce gene expression. Extract total RNA using a commercial kit, ensuring high purity.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the RNA template using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, specific primers for the target genes (e.g., CDR1, CDR2) and a reference gene (e.g., ACT1), and the synthesized cDNA.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method. The results are expressed as the fold change in gene expression in the resistant isolate relative to the susceptible control.
-
ERG11 Gene Sequencing for Mutation Detection
This protocol is for amplifying and sequencing the ERG11 gene to identify mutations.
-
Materials: Fungal genomic DNA, PCR primers flanking the ERG11 coding sequence, PCR master mix, thermocycler, gel electrophoresis equipment, PCR product purification kit, DNA sequencing service.
-
Procedure:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the fungal isolate.
-
PCR Amplification: Amplify the entire coding region of the ERG11 gene using PCR. It may be necessary to use multiple overlapping primer pairs. The thermocycling conditions will typically be: an initial denaturation at 95°C for 5-15 minutes, followed by 35 cycles of denaturation at 95°C for 40 seconds, annealing at 55-60°C for 40 seconds, and extension at 72°C for 90 seconds, with a final extension at 72°C for 5-10 minutes.
-
Verification: Run the PCR product on an agarose gel to confirm the correct size of the amplicon.
-
Purification and Sequencing: Purify the PCR product to remove primers and dNTPs. Send the purified product for Sanger sequencing using the same primers used for amplification.
-
Sequence Analysis: Align the obtained sequence with a wild-type ERG11 reference sequence from a susceptible strain to identify any nucleotide changes that result in amino acid substitutions.
-
Visualizations
Caption: Azole antifungals inhibit the Erg11p/cyp51A enzyme in the ergosterol pathway.
Caption: Workflow for investigating the mechanism of azole resistance in a fungal isolate.
Caption: Key molecular mechanisms of fungal resistance to azole antifungals.
References
Technical Support Center: Minimizing Off-Target Effects of Diflumidone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing the off-target effects of Diflumidone. The content is structured to address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
This compound is known as an anti-inflammatory agent. Its primary mechanism of action is the inhibition of prostaglandin-endoperoxide synthase, also known as cyclooxygenase (COX). This enzyme is a key component in the biosynthetic pathway of prostaglandins E and F, which are lipid mediators involved in inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of these prostaglandins.
Q2: Why is it crucial to investigate the off-target effects of this compound?
While this compound has a defined primary target, like most small molecule inhibitors, it has the potential to bind to other proteins within the cell. These unintended interactions, or "off-target effects," can lead to unexpected cellular responses, toxicity, or a misinterpretation of experimental results. A thorough characterization of off-target effects is essential for ensuring the specificity of the compound as a research tool and for the development of safe and effective therapeutics.
Q3: What are the initial steps to identify potential off-target effects of this compound?
A multi-faceted approach is recommended to identify potential off-target effects. This typically begins with in vitro screening methods, followed by cell-based validation. Key initial steps include:
-
Kinase Profiling: To assess the selectivity of this compound against a broad panel of kinases, as these are common off-targets for many small molecule drugs.
-
Cellular Thermal Shift Assay (CETSA®): To confirm target engagement of the primary target (COX) in a cellular context and to identify other proteins that are stabilized by this compound binding.[1][2]
-
Transcriptomic Analysis (RNA-Seq): To obtain a global view of changes in gene expression following treatment with this compound, which can reveal the perturbation of unexpected signaling pathways.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Kinase Profiling Assays
High variability in the half-maximal inhibitory concentration (IC50) values for off-target kinases can be a significant issue. Below are potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Step |
| Compound Solubility | Visually inspect for precipitation of this compound in the assay buffer. Determine the compound's solubility under the final assay conditions and ensure it remains in solution throughout the experiment. |
| ATP Concentration | In vitro assays are often performed at ATP concentrations lower than physiological levels.[5] An inhibitor appearing potent in a low-ATP assay may be less effective in a cellular environment. Consider performing the assay at varying ATP concentrations, including a concentration that mimics intracellular levels (typically 1-10 mM). |
| Enzyme Activity | Ensure the kinase used in the assay is of high purity and has consistent activity. If possible, source the enzyme from a reputable vendor and perform a quality control check before use. |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting. Prepare a master mix of reagents to minimize well-to-well variability. |
Issue 2: No or Weak Thermal Shift Observed in CETSA® for the Primary Target
A lack of a significant thermal shift for the intended target (e.g., COX-2) can be concerning. Here are some troubleshooting strategies.
| Potential Cause | Troubleshooting Step |
| Incorrect Temperature Range | The optimal denaturation temperature for the target protein may not have been identified. Perform a broader temperature range in the initial melt curve experiment to determine the precise melting temperature (Tm) of the protein. |
| Insufficient Drug Concentration or Incubation Time | The concentration of this compound or the incubation time may not be sufficient for optimal target engagement. Perform a dose-response experiment with varying concentrations of the compound and consider increasing the incubation time to allow for adequate cell permeability and binding. |
| Low Target Protein Expression | The endogenous expression level of the target protein in the chosen cell line may be too low for detection by Western blot. Consider using a cell line known to express high levels of the target protein or an overexpression system. |
| Antibody Quality | The primary antibody used for Western blotting may not be specific or sensitive enough. Validate the antibody's performance and consider testing alternative antibodies. |
Issue 3: Large Number of Differentially Expressed Genes in RNA-Seq Analysis
Interpreting RNA-Seq data with a vast number of differentially expressed genes (DEGs) can be challenging and may indicate widespread off-target effects.
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | The concentration of this compound used may be too high, leading to cellular stress responses and broad changes in gene expression. Perform a dose-response RNA-Seq experiment to identify a concentration that modulates the target pathway with minimal global changes. |
| Lack of Biological Replicates | Insufficient biological replicates can lead to unreliable results and an inability to draw statistically significant conclusions. It is recommended to use a minimum of three biological replicates per condition. |
| Batch Effects | Variations in sample preparation and sequencing runs can introduce technical biases. It is crucial to process all samples consistently and use appropriate normalization methods and statistical models to account for batch effects during data analysis. |
| Inappropriate Data Analysis Pipeline | The choice of alignment tools and statistical models for differential expression analysis can significantly impact the results. Utilize robust and well-established pipelines such as those employing STAR for alignment and DESeq2 or edgeR for differential expression analysis. |
Experimental Protocols & Data Presentation
Kinase Profiling
Objective: To determine the selectivity of this compound against a broad panel of human kinases.
Methodology: A radiometric kinase assay, such as the HotSpotSM assay, is considered a gold standard. This assay measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific substrate.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
Kinase Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the specific kinase, and the diluted this compound or DMSO control. Incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be close to the Km for each kinase.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Spot the reaction mixtures onto phosphocellulose filter plates. Wash the plates to remove unreacted [γ-³³P]ATP. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Hypothetical Kinase Profiling Data for this compound
| Target | IC50 (nM) | Kinase Family | Comments |
| COX-2 (Primary Target) | 50 | Peroxidase | High Potency |
| Kinase A | 1,500 | Tyrosine Kinase | Moderate off-target activity |
| Kinase B | >10,000 | Serine/Threonine Kinase | Low to no off-target activity |
| Kinase C | 800 | Tyrosine Kinase | Moderate off-target activity |
| Kinase D | >10,000 | Serine/Threonine Kinase | Low to no off-target activity |
Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm the engagement of this compound with its primary target (COX-2) in intact cells and identify potential off-target binding partners.
Methodology: CETSA® is based on the principle that ligand binding increases the thermal stability of a protein.
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound (e.g., 10 µM) or DMSO (vehicle control) for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein (e.g., COX-2).
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
Hypothetical CETSA® Data for this compound
| Target Protein | Apparent Tm (°C) - Vehicle | Apparent Tm (°C) - this compound | Thermal Shift (ΔTm) (°C) |
| COX-2 | 54.2 | 58.5 | +4.3 |
| Off-Target X | 48.1 | 51.3 | +3.2 |
| Off-Target Y | 62.5 | 62.7 | +0.2 (not significant) |
| Housekeeping Protein (e.g., GAPDH) | 59.8 | 60.0 | +0.2 (not significant) |
Transcriptomic Analysis (RNA-Seq)
Objective: To assess the global impact of this compound on gene expression and identify perturbed signaling pathways.
Methodology: RNA-Seq provides a comprehensive and unbiased view of the transcriptome.
-
Cell Treatment and RNA Extraction: Treat cells with this compound at a specific concentration (determined from dose-response studies) or DMSO for a defined period (e.g., 24 hours). Extract total RNA using a suitable kit.
-
Library Preparation and Sequencing: Prepare RNA-Seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation. Sequence the libraries on a next-generation sequencing platform.
-
Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality reads.
-
Alignment and Quantification: Align the processed reads to a reference genome using an aligner like STAR. Quantify the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated in this compound-treated cells compared to controls.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or similar pathway analysis tools to identify biological pathways that are significantly affected by the treatment.
Hypothetical RNA-Seq Data Summary for this compound Treatment
| Pathway | Enrichment Score | p-value | Genes Involved |
| Prostaglandin Biosynthesis | -0.85 | <0.001 | PTGS2 (COX-2), PTGES, etc. |
| Inflammatory Response | -0.62 | <0.01 | IL1B, TNF, etc. |
| Kinase A Signaling Pathway | 0.55 | <0.05 | Downstream targets of Kinase A |
| Cell Cycle Regulation | 0.48 | <0.05 | CCND1, CDK6, etc. |
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Technical Support Center: Diflumidone Purity Analysis and Quality Control
Disclaimer: The following technical support guide is a generalized resource for the purity analysis and quality control of a pharmaceutical compound, using "Diflumidone" as a representative example. Due to the limited publicly available information on specific analytical methodologies for this compound, the protocols, troubleshooting advice, and quantitative data presented here are based on general best practices in the pharmaceutical industry and are not derived from validated methods for this compound. Researchers should validate all methods for their specific application.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in a drug substance like this compound?
A1: Impurities in a drug substance can originate from various sources throughout the manufacturing process and storage.[1][2][3][4] These can be broadly categorized as:
-
Organic Impurities: These can be process-related (e.g., starting materials, by-products, intermediates, reagents, ligands, and catalysts) or drug-related (e.g., degradation products).[2]
-
Inorganic Impurities: These can include reagents, ligands, catalysts, heavy metals or other residual metals, and inorganic salts.
-
Residual Solvents: These are organic volatile impurities that are used during the synthesis and purification processes.
Q2: What is the importance of method validation for purity analysis?
A2: Analytical method validation is a crucial process in pharmaceutical analysis that provides documented evidence that an analytical procedure is suitable for its intended purpose. It ensures that the method is reliable, reproducible, and provides accurate results for the assessment of a drug's quality, safety, and efficacy. Key validation parameters according to ICH guidelines include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.
Q3: What are typical acceptance criteria for the purity of an Active Pharmaceutical Ingredient (API)?
A3: Acceptance criteria for API purity are established based on data from preclinical and clinical studies, manufacturing consistency, and stability studies. For new APIs, the impurity profile should be comparable to or better than that of batches used in toxicological and clinical studies. A general, though not universally applicable, threshold for reporting, identifying, and qualifying impurities is often guided by ICH Q3A/B guidelines. For a new, unqualified impurity, a common threshold for investigation is if it exceeds 0.1%.
Q4: How can I ensure the stability of my samples and standards for HPLC analysis?
A4: The stability of sample and standard solutions is critical for reliable HPLC results. For an assay method, sample and standard solutions should typically be stable for at least 24 hours under defined storage conditions. Acceptable stability is often defined as a change of ≤2% in the response of the standard or sample compared to freshly prepared standards.
Troubleshooting Guides
Issue 1: Peak Tailing in the this compound Chromatogram
Symptoms: The peak for this compound or an impurity has an asymmetrical shape with a trailing edge that extends further than the leading edge.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions | Basic compounds like amines can interact with acidic silanol groups on the silica surface of the column, causing tailing. Solution: Use a mobile phase with a lower pH to protonate the basic analyte, add a competing base like triethylamine to the mobile phase, or use a highly deactivated (end-capped) column. |
| Column Overload | Injecting too much sample can lead to peak tailing. Solution: Dilute the sample and reinject. If the peak shape improves, the original sample was overloaded. Consider using a column with a higher capacity or a larger diameter. |
| Column Bed Deformation | A void at the column inlet or channeling in the packing bed can cause peak distortion. This can be accompanied by a decrease in backpressure. Solution: Replace the column. To prevent this, use guard columns and ensure proper sample filtration. |
| Extra-Column Effects | Excessive dead volume in the system (e.g., from long or wide-bore tubing) can cause band broadening and tailing, especially for early-eluting peaks. Solution: Use tubing with the smallest possible internal diameter and length. Check all connections for proper fitting. |
Issue 2: Appearance of Ghost Peaks
Symptoms: Unexpected peaks appear in the chromatogram, often in blank runs or between sample injections.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| System Contamination | Residuals from previous injections can accumulate in the injector, column, or detector. Solution: Flush the entire system with a strong solvent. Regularly clean the injector and replace worn seals. |
| Mobile Phase Contamination | Impurities in the solvents or additives, or microbial growth in aqueous mobile phases can cause ghost peaks. Solution: Use high-purity, HPLC-grade solvents. Prepare fresh mobile phase daily and filter it. Degas the mobile phase to prevent air bubbles. |
| Sample Carryover | The autosampler needle or injection port may not be adequately washed between injections. Solution: Optimize the needle wash procedure in the autosampler method. Use a stronger wash solvent. |
| Column Shedding | Particles from the column's stationary phase can elute and be detected. Solution: Use a high-quality, stable column. Avoid sudden changes in pressure or flow rate. |
Issue 3: Retention Time Shifts
Symptoms: The retention times of this compound and/or impurities drift or shift significantly between injections or batches.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Changes in Mobile Phase Composition | An error of just 1% in the organic solvent concentration in a reversed-phase method can cause a retention time shift of 5-15%. Solution: Prepare the mobile phase carefully, preferably by weight. Ensure proper mixing and degassing. If using a gradient, check the pump's proportioning valves. |
| Fluctuations in Column Temperature | A change in column temperature can affect retention times. Solution: Use a column oven to maintain a stable temperature. Ensure the laboratory temperature is also stable. |
| Column Equilibration | The column may not be fully equilibrated with the mobile phase before injection, especially when changing mobile phases. Solution: Equilibrate the column with at least 10-20 column volumes of the new mobile phase before starting the analysis. |
| Changes in Mobile Phase pH | For ionizable compounds, a small change in the mobile phase pH can significantly alter retention times. A pH change of 0.1 units can lead to a 10% shift in retention. Solution: Use a buffer to control the pH. Ensure the buffer has adequate capacity and is within its effective pH range. Calibrate the pH meter regularly. |
Quantitative Data Summary
The following tables provide examples of typical acceptance criteria for API purity and method validation based on ICH guidelines. These are for illustrative purposes and are not specific to this compound.
Table 1: Example of API Purity and Impurity Acceptance Criteria
| Test | Acceptance Criteria |
| Assay | 98.0% - 102.0% |
| Individual Unspecified Impurity | ≤ 0.10% |
| Total Impurities | ≤ 1.0% |
| Residual Solvents | Meets the requirements of ICH Q3C |
| Heavy Metals | ≤ 20 ppm |
Table 2: Example of Acceptance Criteria for HPLC Method Validation Parameters
| Parameter | Acceptance Criteria |
| Accuracy | 98.0% - 102.0% recovery |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% |
| Intermediate Precision | RSD ≤ 2.0% |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Specificity | The method should be able to resolve the main peak from impurities and excipients. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1; RSD at this concentration typically around 10%. |
Experimental Protocols
Generalized Protocol for HPLC Purity Analysis of a Pharmaceutical Compound (Example: "this compound")
This protocol is a general guideline and must be validated for its intended use.
1. Objective: To determine the purity of "this compound" and quantify its related impurities by High-Performance Liquid Chromatography (HPLC).
2. Materials and Reagents:
-
"this compound" reference standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Methanol (HPLC grade)
3. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical column: e.g., C18, 4.6 x 150 mm, 5 µm particle size.
-
Data acquisition and processing software.
4. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined based on the UV spectrum of "this compound" (e.g., 254 nm).
-
Injection Volume: 10 µL
5. Preparation of Solutions:
-
Standard Solution: Accurately weigh about 10 mg of "this compound" reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same diluent.
-
Resolution Solution: If known impurities are available, prepare a solution containing "this compound" and these impurities to check the specificity and resolution of the method.
6. System Suitability: Before starting the analysis, perform system suitability tests. Inject the standard solution five or six times and evaluate the following parameters:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
7. Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Perform a blank injection (diluent) to ensure the baseline is clean.
-
Inject the standard solution to establish the retention time and response.
-
Inject the sample solution.
-
Identify the "this compound" peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Identify impurity peaks.
-
Calculate the percentage of each impurity using the area normalization method or against a standard of the impurity if available.
8. Calculation (Area Normalization): % Impurity = (Area of impurity peak / Total area of all peaks) x 100
Visualizations
Caption: A generalized workflow for HPLC purity analysis.
References
Validation & Comparative
A Comparative Analysis of Diflumidone and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins. The discovery of two major isoforms, COX-1 and COX-2, has led to the development of a diverse range of NSAIDs with varying degrees of selectivity. This guide provides a comparative overview of Diflumidone against other commonly used NSAIDs, including non-selective NSAIDs like Ibuprofen and Diclofenac, and COX-2 selective inhibitors like Celecoxib. The objective is to present a data-driven comparison of their performance based on preclinical experimental data, focusing on efficacy and safety profiles.
Data Presentation
Table 1: Comparative Cyclooxygenase (COX) Inhibition
The selectivity of an NSAID for COX-1 versus COX-2 is a key determinant of its efficacy and side-effect profile. COX-2 is the inducible isoform primarily involved in inflammation, while COX-1 is constitutively expressed and plays a role in gastrointestinal cytoprotection and platelet function. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| This compound | Data not available | Data not available | Data not available |
| Ibuprofen | 12 | 80 | 0.15[1] |
| Diclofenac | 0.076 | 0.026 | 2.9[1] |
| Naproxen | Data not available | Data not available | Data not available |
| Celecoxib | 82 | 6.8 | 12[1] |
IC50: The half maximal inhibitory concentration. Data presented is from in vitro human peripheral monocyte assays. It is important to note that direct comparative in vitro studies including this compound are limited.
Table 2: Comparative Anti-Inflammatory Potency (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model is a standard in vivo assay to assess the anti-inflammatory activity of new compounds. The percentage inhibition of edema reflects the drug's ability to reduce acute inflammation.
| Drug | Dose (mg/kg) | Inhibition of Edema (%) |
| This compound | Data not available | Data not available |
| Ibuprofen | Data not available | Data not available |
| Diclofenac | 3 | Significant decrease in paw volume and weight[2] |
| Naproxen | Data not available | Data not available |
| Celecoxib | Data not available | Data not available |
Table 3: Comparative Analgesic Efficacy (Acetic Acid-Induced Writhing Test)
The acetic acid-induced writhing test is a model of visceral pain used to evaluate the analgesic effects of drugs. The inhibition of writhing movements indicates the compound's pain-relieving properties.
| Drug | Dose (mg/kg) | Inhibition of Writhing (%) |
| This compound | Data not available | Data not available |
| Ibuprofen | Data not available | Data not available |
| Diclofenac | 1.0 - 30.0 | Dose-dependent inhibition[3] |
| Naproxen | Data not available | Data not available |
| Celecoxib | Data not available | Data not available |
Specific quantitative data for a direct comparison of this compound in this model is not currently available. Diclofenac has shown a clear dose-dependent analgesic effect in this assay.
Table 4: Comparative Gastrointestinal Toxicity
A major limitation of NSAID therapy is the risk of gastrointestinal adverse effects, primarily due to the inhibition of the protective functions of COX-1 in the gastric mucosa.
| Drug | Gastrointestinal (GI) Safety Profile |
| This compound | Data not available |
| Ibuprofen | Associated with a risk of GI events |
| Diclofenac | Associated with a risk of GI events |
| Naproxen | Higher incidence of recurrent upper gastrointestinal bleeding compared to celecoxib (12.3% vs 5.6% over 18 months in one study) |
| Celecoxib | Lower incidence of upper GI ulcer complications compared to non-selective NSAIDs. In a study, celecoxib had a lower incidence of GI events compared to ibuprofen and naproxen. |
Direct comparative studies on the gastrointestinal toxicity of this compound are not widely published. The data for other NSAIDs highlights the generally improved GI safety profile of COX-2 selective inhibitors.
Experimental Protocols
In Vitro COX Inhibition Assay
Objective: To determine the in vitro potency and selectivity of a test compound to inhibit COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of a substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) to a colored product, measured spectrophotometrically.
-
Procedure:
-
The test compound at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.
-
The reaction is initiated by the addition of arachidonic acid.
-
The rate of color development is monitored, and the percentage of inhibition is calculated relative to a vehicle control.
-
-
Data Analysis: The IC50 values (the concentration of the compound that causes 50% inhibition) for each enzyme are determined by non-linear regression analysis of the concentration-response curves. The COX-1/COX-2 IC50 ratio is then calculated to determine the selectivity.
Carrageenan-Induced Paw Edema in Rodents
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Methodology:
-
Animal Model: Typically, Wistar or Sprague-Dawley rats are used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound or vehicle is administered orally or intraperitoneally at a predetermined time before the induction of inflammation.
-
A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of the rat to induce localized edema.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test in Mice
Objective: To assess the peripheral analgesic activity of a test compound.
Methodology:
-
Animal Model: Swiss albino mice are commonly used.
-
Procedure:
-
Mice are divided into control and experimental groups.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a specific absorption period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
The number of writhes is counted for a defined period (e.g., 20-30 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Mandatory Visualization
Caption: Mechanism of action of non-selective and COX-2 selective NSAIDs.
Caption: General experimental workflow for preclinical evaluation of NSAIDs.
Conclusion
References
A Comparative In Vivo Analysis of Diflumidone and Indomethacin: Efficacy and Safety Profiles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), both diflumidone (often referred to as diftalone in earlier literature) and indomethacin have been utilized for their anti-inflammatory and analgesic properties. This guide provides an objective comparison of their in vivo efficacy and safety, drawing upon available preclinical and clinical data. The information is intended to assist researchers and drug development professionals in understanding the pharmacological profiles of these two compounds.
Mechanism of Action: Targeting Prostaglandin Synthesis
Both this compound and indomethacin exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever. By blocking COX-1 and COX-2, these drugs reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.
Indomethacin is a well-characterized non-selective COX inhibitor, potently inhibiting both COX-1 and COX-2 isoforms.[1] This non-selective inhibition is responsible for both its therapeutic efficacy and its notable gastrointestinal side effects.[1] The mechanism of this compound also involves the inhibition of prostaglandin synthesis, positioning it within the same therapeutic class as indomethacin.
Below is a simplified representation of the prostaglandin synthesis pathway and the point of intervention for NSAIDs like this compound and indomethacin.
Figure 1. Inhibition of Prostaglandin Synthesis by NSAIDs.
Preclinical In Vivo Efficacy Comparison
Direct comparative preclinical studies providing quantitative data for this compound alongside indomethacin in standardized animal models are limited in recently available literature. However, by examining data from various studies with similar experimental protocols, a comparative overview can be constructed.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a standard method to evaluate the acute anti-inflammatory activity of compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used.
-
Procedure: A 0.1 mL injection of 1% carrageenan suspension in saline is administered into the sub-plantar surface of the rat's right hind paw.
-
Drug Administration: Test compounds (this compound or indomethacin) or vehicle are administered orally or intraperitoneally at various doses prior to carrageenan injection.
-
Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle control group.
| Drug | Dose (mg/kg, p.o.) | Time Point (hours) | Edema Inhibition (%) | Reference |
| Indomethacin | 5 | 3 | ~50-60% | [2] |
| 10 | 3 | ~54% |
Quantitative data for this compound in a directly comparable carrageenan-induced paw edema model was not available in the reviewed literature.
Analgesic Activity: Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test in mice is a common model for assessing peripheral analgesic activity.
Experimental Protocol: Acetic Acid-Induced Writhing in Mice
-
Animals: Male Swiss albino mice (20-25g) are used.
-
Procedure: An intraperitoneal (i.p.) injection of 0.6% acetic acid solution (10 mL/kg) is administered to induce writhing (abdominal constrictions).
-
Drug Administration: Test compounds (this compound or indomethacin) or vehicle are administered orally or intraperitoneally, typically 30-60 minutes before the acetic acid injection.
-
Observation: The number of writhes is counted for a set period (e.g., 20-30 minutes) following acetic acid administration.
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle control group.
| Drug | Dose (mg/kg, i.p.) | Writhing Inhibition (%) | Reference |
| Indomethacin | 10 | 51.23% |
Quantitative data for this compound in a directly comparable acetic acid-induced writhing test was not available in the reviewed literature.
Gastrointestinal Safety Profile
A major limiting factor for the clinical use of many NSAIDs is their potential to cause gastrointestinal damage.
Experimental Protocol: Ulcerogenic Activity in Rats
-
Animals: Male Wistar or Sprague-Dawley rats are used.
-
Drug Administration: High doses of the test compounds are administered orally.
-
Observation: After a set period (e.g., 4-24 hours), the animals are euthanized, and their stomachs are removed and examined for the presence of ulcers and lesions.
-
Data Analysis: An ulcer index is often calculated based on the number and severity of the lesions.
Clinical studies comparing diftalone (this compound) with indomethacin in patients with rheumatoid arthritis have suggested that diftalone may have a somewhat superior tolerability profile, with a lower incidence of central nervous system and gastrointestinal side effects.[3][4]
Clinical Efficacy
Several double-blind, crossover clinical trials have compared the efficacy of diftalone and indomethacin in patients with rheumatoid arthritis. These studies generally concluded that both drugs produced a favorable therapeutic response and that there was no statistically significant difference in most of the measured efficacy parameters. One study noted that the erythrocyte sedimentation rate (ESR) fell only after the administration of diftalone. Patient and physician assessments were generally in agreement, showing a similar extent of favorable outcomes for both treatments.
Summary and Conclusion
Based on the available data, this compound (diftalone) and indomethacin demonstrate comparable anti-inflammatory and analgesic efficacy in clinical settings for conditions such as rheumatoid arthritis. The primary mechanism of action for both compounds is the inhibition of prostaglandin synthesis via the cyclooxygenase pathway.
For researchers and drug development professionals, the data suggests that while both compounds are effective NSAIDs, this compound may offer a modest advantage in terms of tolerability. Further preclinical studies with direct, head-to-head comparisons using standardized in vivo models would be invaluable to more definitively delineate the comparative potency and safety of these two agents.
Below is a workflow diagram illustrating the typical preclinical to clinical evaluation process for anti-inflammatory drugs like this compound and indomethacin.
Figure 2. General workflow for anti-inflammatory drug evaluation.
References
- 1. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The therapeutic activity of diftalone in rheumatoid arthritis: crossover comparison with indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Diflumidone: A Comparative Analysis of its Enzymatic Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflumidone is a non-steroidal anti-inflammatory drug (NSAID) recognized for its role in mitigating inflammation. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, key players in the arachidonic acid cascade that leads to the production of pro-inflammatory prostaglandins.[1] Understanding the cross-reactivity of this compound with other enzymes is crucial for a comprehensive assessment of its therapeutic potential and off-target effects. This guide provides a comparative analysis of this compound's enzymatic inhibition profile, with a focus on its selectivity against cyclooxygenase and lipoxygenase (LOX) enzymes, benchmarked against other common NSAIDs.
Comparative Analysis of Enzyme Inhibition
While this compound is established as a cyclooxygenase inhibitor, specific quantitative data on its cross-reactivity with a broad range of other enzymes, particularly lipoxygenase isoforms, is not extensively available in publicly accessible literature. To provide a comparative context, this section summarizes the known inhibitory activities of this compound against COX-1 and COX-2, alongside a comparison with other NSAIDs for which both COX and LOX inhibition data have been reported.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 15-LOX IC50 (µM) | COX-2/COX-1 Selectivity Ratio |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Indomethacin | 0.063[2] | 0.48[2] | - | 7.6 |
| Diclofenac | 0.611[2] | 0.63[2] | 39.62 ± 0.27 | 1.03 |
| Ibuprofen | 12 | 80 | - | 6.67 |
| Naproxen | - | - | 3.52 ± 0.08 | - |
| Aspirin | 3.57 | 29.3 | 4.62 ± 0.11 | 8.21 |
| Celecoxib | 82 | 6.8 | - | 0.08 |
| Meloxicam | 36.6 | 4.7 | - | 0.13 |
| Piroxicam | - | - | 62.6 ± 2.15 | - |
Note: A lower IC50 value indicates greater inhibitory potency. The COX-2/COX-1 selectivity ratio is calculated as (IC50 for COX-1) / (IC50 for COX-2). A higher ratio indicates greater selectivity for COX-2. Data for 15-LOX inhibition by Diclofenac, Naproxen, Aspirin, and Piroxicam are from a study using a chemiluminescence method. The absence of data is indicated by "-".
Signaling Pathways
The primary signaling pathway influenced by this compound and other NSAIDs is the arachidonic acid cascade. This pathway is initiated by the release of arachidonic acid from the cell membrane and branches into two main enzymatic routes: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway. The COX pathway produces prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever. The LOX pathway generates leukotrienes and lipoxins, which are also involved in inflammatory and allergic responses.
Caption: The Arachidonic Acid Cascade leading to inflammatory mediators.
Experimental Protocols
The determination of enzyme inhibition, such as IC50 values, is critical for assessing the selectivity and cross-reactivity of a compound. Below are generalized protocols for in vitro enzyme inhibition assays for cyclooxygenase and lipoxygenase.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, glutathione)
-
Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine for colorimetric assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, cofactors, and the enzyme (COX-1 or COX-2).
-
Add the test compound dilutions to the respective wells. A control well with no inhibitor is also prepared.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Add the detection reagent.
-
Measure the absorbance at the appropriate wavelength using a microplate reader at multiple time points.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Workflow for a typical in vitro COX inhibition assay.
Lipoxygenase (LOX) Inhibition Assay
This assay determines the ability of a test compound to inhibit the oxidation of a substrate (e.g., linoleic acid or arachidonic acid) by a lipoxygenase enzyme.
Materials:
-
Purified lipoxygenase enzyme (e.g., soybean 15-LOX, human 5-LOX)
-
Substrate (e.g., linoleic acid, arachidonic acid)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., phosphate buffer)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a cuvette or 96-well plate, add the assay buffer and the substrate.
-
Add the test compound dilutions to the respective samples. A control sample with no inhibitor is also prepared.
-
Initiate the reaction by adding the lipoxygenase enzyme.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 234 nm for the formation of conjugated dienes from linoleic acid) over time using a spectrophotometer.
-
Calculate the initial rate of the reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Workflow for a typical in vitro LOX inhibition assay.
Conclusion
This compound's primary mechanism of action is the inhibition of cyclooxygenase enzymes. While this positions it as an effective anti-inflammatory agent, a comprehensive understanding of its cross-reactivity with other enzyme families, particularly the lipoxygenases, remains an area for further investigation. The lack of available data on this compound's activity against LOX isoforms highlights a gap in its pharmacological profile. Future studies employing the standardized enzymatic assays outlined in this guide are warranted to fully characterize the selectivity of this compound and to better predict its therapeutic window and potential off-target effects. This will be invaluable for researchers and clinicians in the ongoing development and application of this and other NSAIDs.
References
Head-to-Head Comparison of Fungicide Classes: Azoles, Strobilurins, and SDHIs
A comprehensive guide for researchers and drug development professionals on the comparative performance of major fungicide classes, supported by experimental data and detailed protocols.
Introduction: While the initial query focused on Diflumidone, it is crucial to clarify that this compound is a non-steroidal anti-inflammatory drug (NSAID) that inhibits prostaglandin synthesis and is not recognized as a fungicide.[1][2][3] Therefore, this guide provides a head-to-head comparison of three major classes of agricultural and clinical fungicides: Azoles (specifically Triazoles), Strobilurins (QoIs), and Succinate Dehydrogenase Inhibitors (SDHIs). This comparison is based on their mechanism of action, spectrum of activity, and efficacy, supported by experimental data and standardized testing protocols.
Mechanism of Action
Fungicides are classified based on their mode of action, which is the specific biochemical process they disrupt within the fungal cell.
-
Azoles (Triazoles): This class of fungicides, which includes compounds like Tebuconazole and Metconazole, inhibits the C14-demethylase enzyme involved in ergosterol biosynthesis.[4] Ergosterol is a vital component of the fungal cell membrane. Its depletion disrupts membrane integrity and function, leading to cell death.
-
Strobilurins (QoIs): Strobilurins, such as Trifloxystrobin and Pyraclostrobin, act by inhibiting the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[4] This disruption of electron transport blocks ATP synthesis, leading to cellular energy deprivation and fungal death.
-
Succinate Dehydrogenase Inhibitors (SDHIs): SDHIs, like Bixafen, target Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain. By blocking the activity of this enzyme, SDHIs also inhibit cellular respiration and energy production.
Below is a diagram illustrating the distinct sites of action for these three fungicide classes within the fungal cell.
Comparative Efficacy and Spectrum of Activity
The effectiveness of a fungicide is determined by its ability to control specific fungal pathogens. The following tables summarize the comparative efficacy of representative fungicides from each class against Fusarium Head Blight (FHB), a significant disease in wheat.
Table 1: Comparative Efficacy of Fungicides Against Fusarium Head Blight (FHB) Index
| Fungicide/Mixture | Class | Mean FHB Index Reduction (%) |
| Metconazole | DMI (Azole) | 62.8 |
| Pyraclostrobin + Metconazole | QoI + DMI | 56.1 |
| Tebuconazole + Trifloxystrobin | DMI + QoI | 41.5 |
| Trifloxystrobin + Prothioconazole | QoI + DMI | 45.2 |
| Trifloxystrobin + Prothioconazole + Bixafen | QoI + DMI + SDHI | 39.3 |
| Data synthesized from a network meta-analysis of 19 fungicide trials. |
Table 2: Comparative Efficacy on Deoxynivalenol (DON) Mycotoxin Reduction
| Fungicide/Mixture | Class | Mean DON Reduction (%) |
| Metconazole | DMI (Azole) | 65.1 |
| Pyraclostrobin + Metconazole | QoI + DMI | 58.3 |
| Tebuconazole + Trifloxystrobin | DMI + QoI | 50.0 |
| Trifloxystrobin + Prothioconazole | QoI + DMI | 45.2 |
| Trifloxystrobin + Prothioconazole + Bixafen | QoI + DMI + SDHI | 39.3 |
| Data synthesized from a network meta-analysis of 19 fungicide trials. |
These data indicate that for FHB control, the single active ingredient Metconazole (an azole) showed the highest efficacy in reducing both the disease index and DON mycotoxin levels. The combination of different fungicide classes, such as QoI + DMI, also provides effective control. The triple premix including an SDHI showed lower efficacy in DON reduction in this particular study.
Experimental Protocols for Fungicide Efficacy Testing
Standardized protocols are essential for the accurate evaluation and comparison of fungicide performance.
A. In Vitro Fungicide Screening: The Checkerboard Assay
The checkerboard assay is a common in vitro method to assess the interaction between two compounds, determining if their combined effect is synergistic, additive, or antagonistic.
Experimental Workflow:
Protocol Steps:
-
Prepare Fungicide Dilutions: Create serial two-fold dilutions of Fungicide A and Fungicide B in a suitable growth medium.
-
Plate Setup: In a 96-well microtiter plate, dispense the dilutions of Fungicide A along the x-axis and Fungicide B along the y-axis. This creates a matrix of concentration combinations.
-
Inoculation: Add a standardized fungal inoculum to all wells. Include controls: a positive control (inoculum only), a negative control (medium only), and single-drug controls.
-
Incubation: Incubate the plate under conditions optimal for fungal growth.
-
Data Collection: Measure fungal growth, often by reading the optical density at 620 nm (OD620).
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction. The FICI is calculated as follows: FICI = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone).
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive
-
FICI > 4.0: Antagonism
-
B. Field Efficacy Trials
Field trials are crucial for evaluating fungicide performance under real-world conditions.
Experimental Workflow:
Protocol Steps:
-
Site Selection: Choose locations representative of the target agricultural environment.
-
Experimental Design: Use a robust statistical design, such as a randomized complete block design, with multiple replications.
-
Treatments: Include an untreated control and a commercial standard for comparison. Apply fungicides at various dosages and timings relative to crop growth stage or predicted infection periods.
-
Disease Assessment: Regularly assess disease incidence (% of infected plants) and severity (% of tissue affected) throughout the season.
-
Yield and Quality Analysis: At the end of the season, harvest the plots and measure yield. For diseases like FHB, analyze grain samples for mycotoxin contamination (e.g., DON).
-
Statistical Analysis: Use appropriate statistical models (e.g., ANOVA, regression analysis) to analyze the data and determine the significance of treatment effects.
Resistance Profile
Fungicide resistance is a significant challenge in disease management. The repeated use of fungicides with the same mode of action can lead to the selection of resistant fungal populations.
-
Azoles: Resistance to azoles often develops through target site mutations in the C14-demethylase gene or through the overexpression of efflux pumps that remove the fungicide from the cell.
-
Strobilurins: A single point mutation (G143A) in the cytochrome b gene can confer a high level of resistance to strobilurin fungicides.
-
SDHIs: Resistance to SDHIs is also primarily due to target site mutations in the succinate dehydrogenase enzyme complex.
To mitigate resistance, it is recommended to use fungicide mixtures with different modes of action and to rotate fungicide classes.
The selection of an appropriate fungicide depends on the target pathogen, the crop, environmental conditions, and resistance management strategies. While Azoles, Strobilurins, and SDHIs all disrupt cellular respiration, their specific targets differ, providing distinct advantages and disadvantages. Head-to-head comparisons through standardized in vitro and field trials are essential for determining the most effective control strategies for specific pathosystems. The data presented here for Fusarium Head Blight demonstrate that while single-active-ingredient azoles can be highly effective, combinations of different fungicide classes also offer robust disease control. Continuous monitoring of fungicide performance and pathogen sensitivity is crucial for sustainable disease management.
References
Evaluating Cyclooxygenase (COX) Isoform Selectivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of non-steroidal anti-inflammatory drugs (NSAIDs) for the cyclooxygenase (COX) isoforms, COX-1 and COX-2, is paramount for developing safer and more effective therapeutics. This guide provides a comparative overview of COX-1 versus COX-2 selectivity, featuring experimental data for established NSAIDs and detailing the methodologies for assessing new chemical entities like Diflumidone.
Data Presentation: Comparative COX-1 and COX-2 Inhibition
The following table summarizes the 50% inhibitory concentrations (IC50) for a range of NSAIDs against COX-1 and COX-2. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is a critical parameter for assessing the relative preference of a compound for one isoform over the other. A higher selectivity index indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
| Celecoxib[1] | 82 | 6.8 | 12 |
| Diclofenac[1] | 0.076 | 0.026 | 2.9 |
| Ibuprofen[1] | 12 | 80 | 0.15 |
| Naproxen | 2.5 | 5.2 | 0.5 |
| Indomethacin[1] | 0.0090 | 0.31 | 0.029 |
| Meloxicam[1] | 37 | 6.1 | 6.1 |
| Rofecoxib | > 100 | 25 | > 4.0 |
Experimental Protocols
Accurate determination of COX-1 and COX-2 selectivity is crucial. The following are detailed methodologies for key in vitro and whole blood assays commonly employed in drug discovery and development.
In Vitro Fluorometric COX Inhibition Assay
This assay utilizes purified recombinant human COX-1 and COX-2 enzymes to assess the inhibitory activity of a test compound.
Materials:
-
Purified recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Heme cofactor
-
Assay buffer (e.g., Tris-HCl)
-
Test compound (e.g., this compound) and reference compounds
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, heme, and the fluorometric probe.
-
Add the test compound at various concentrations to the wells of the microplate. Include wells for a positive control (a known COX inhibitor) and a negative control (vehicle).
-
Add either COX-1 or COX-2 enzyme to the respective wells and incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 587 nm emission for ADHP) over time.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Human Whole Blood Assay
This ex vivo assay provides a more physiologically relevant environment for assessing COX inhibition by utilizing whole blood.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Anticoagulant (e.g., heparin).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Calcium ionophore (A23187) or thrombin for COX-1 stimulation.
-
Test compound and reference compounds.
-
Enzyme-linked immunosorbent assay (ELISA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2).
Procedure:
For COX-2 Inhibition:
-
Aliquot heparinized whole blood into tubes.
-
Add the test compound at various concentrations and incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Add LPS to induce COX-2 expression and prostaglandin production.
-
Incubate for 24 hours at 37°C.
-
Centrifuge the blood samples to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an ELISA kit.
-
Calculate the IC50 value for COX-2 inhibition.
For COX-1 Inhibition:
-
Aliquot heparinized whole blood into tubes.
-
Add the test compound at various concentrations and incubate.
-
Induce platelet aggregation and TxB2 production by allowing the blood to clot or by adding a stimulant like calcium ionophore or thrombin.
-
Incubate for a defined time (e.g., 1 hour) at 37°C.
-
Centrifuge to obtain serum.
-
Measure the concentration of TxB2 in the serum using an ELISA kit.
-
Calculate the IC50 value for COX-1 inhibition.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate the COX signaling pathway and a typical experimental workflow for evaluating COX inhibitors.
Caption: COX Signaling Pathway
References
A Comparative Efficacy Analysis of Diflumidone and Diclofenac
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory and analgesic properties of diflumidone and the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. The information is compiled from preclinical and mechanistic studies to offer a comprehensive overview for research and drug development purposes.
Mechanism of Action: A Tale of Two NSAIDs
Both this compound and diclofenac exert their therapeutic effects primarily through the inhibition of prostaglandin synthesis. Prostaglandins are key mediators of inflammation, pain, and fever. However, the specifics of their interaction with the cyclooxygenase (COX) enzymes, the key enzymes in prostaglandin synthesis, differ.
Diclofenac is a well-characterized non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoenzymes. The inhibition of COX-2 is responsible for its anti-inflammatory and analgesic effects, while the inhibition of the constitutively expressed COX-1 is associated with some of its gastrointestinal side effects.
Signaling Pathway of Prostaglandin Synthesis Inhibition
The following diagram illustrates the general pathway of prostaglandin synthesis and the points of inhibition for NSAIDs like this compound and diclofenac.
Comparative Efficacy Data
Anti-inflammatory Efficacy
The carrageenan-induced paw edema model in rodents is a standard preclinical assay to evaluate the acute anti-inflammatory activity of a compound.
| Compound | Animal Model | Dose | % Inhibition of Paw Edema | Source |
| This compound | Data not available | - | - | - |
| Diclofenac | Rat | 5 mg/kg | Significant reduction at 2, 4, and 6 hours | [1] |
| Diclofenac | Rat | 10 mg/kg | 45.5% at 3 hours | [2] |
| Diclofenac | Rat | 20 mg/kg | Significant reduction at all time points | [1] |
Note: The absence of quantitative data for this compound in this model limits a direct comparison.
Analgesic Efficacy
Analgesic properties are commonly assessed using the acetic acid-induced writhing test (for peripheral analgesia) and the hot plate test (for central analgesia).
Acetic Acid-Induced Writhing Test
| Compound | Animal Model | Dose | % Inhibition of Writhing | Source |
| This compound | Data not available | - | - | - |
| Diclofenac | Mouse | 10 mg/kg | 52.3% | [3] |
| Diclofenac | Mouse | 20 mg/kg | 72.5% | [3] |
Note: The absence of quantitative data for this compound in this model limits a direct comparison. Studies on the related compound, diflunisal, have shown significant analgesic activity in various models.
Hot Plate Test
| Compound | Animal Model | Dose | Effect on Latency to Response | Source |
| This compound | Data not available | - | - | - |
| Diclofenac | Rat | 10 mg/kg | Significant increase in reaction time |
Note: The absence of quantitative data for this compound in this model limits a direct comparison.
Experimental Protocols
The following are generalized protocols for the key experiments cited. Specific parameters may vary between individual studies.
Carrageenan-Induced Paw Edema
This model assesses the ability of a compound to inhibit acute inflammation.
-
Animals: Typically, male Wistar or Sprague-Dawley rats (150-200g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Animals are fasted overnight with free access to water.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Drug Administration: The test compound (e.g., diclofenac) or vehicle is administered orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for the drug-treated group compared to the vehicle-treated control group.
Acetic Acid-Induced Writhing Test
This model evaluates the peripheral analgesic activity of a compound.
References
- 1. Mechanism of action of novel anti-inflammmatory drugs this compound and R-805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prostanoid synthesis by human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Data on Synergistic Effects of Diflumidone with Other Compounds
Despite a comprehensive search of available scientific literature and clinical trial databases, no studies detailing the synergistic effects of Diflumidone in combination with other compounds were identified. Therefore, it is not possible to provide a comparison guide on this topic at this time.
This compound is known as a non-steroidal anti-inflammatory drug (NSAID). While the synergistic effects of various compounds are a significant area of research in drug development—aiming to enhance therapeutic efficacy, overcome resistance, or reduce toxicity—it appears that combination studies involving this compound have not been published in the accessible scientific domain.
Extensive searches were conducted to locate data on potential synergistic interactions of this compound with other therapeutic agents, including:
-
Antifungal agents
-
Antibacterial agents
-
Cancer chemotherapy drugs
These searches did not yield any specific experimental data, clinical trial results, or detailed signaling pathway information related to the synergistic use of this compound. The general search results provided context on methodologies for assessing drug synergy and examples of synergistic combinations for other drugs, but none included this compound.
Currently, there is a significant gap in the publicly available research concerning the combination of this compound with other therapeutic compounds. Professionals interested in this area may consider this an unexplored field of study. Future research would be necessary to determine if this compound exhibits any synergistic properties and to elucidate the potential mechanisms of action and signaling pathways involved in any such interactions.
Without primary research data, the creation of structured data tables, detailed experimental protocols, and visualizations of signaling pathways as requested is not feasible. Researchers are encouraged to initiate studies in this area to build a foundational understanding of this compound's potential in combination therapies.
Diflumidone Potency: A Comparative Analysis Against Known Cyclooxygenase Inhibitors
For Immediate Release
This guide provides a comparative analysis of the anti-inflammatory agent Diflumidone, benchmarking its potency against established cyclooxygenase (COX) inhibitors. This compound's primary mechanism of action is the inhibition of prostaglandin-endoperoxide synthase, more commonly known as cyclooxygenase (COX). This enzyme is pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Potency Comparison of COX Inhibitors
The potency of a drug is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates a higher potency. The table below summarizes the reported IC50 values for Aspirin, Ibuprofen, and Celecoxib against the two main isoforms of the cyclooxygenase enzyme, COX-1 and COX-2.
| Inhibitor | Target(s) | IC50 (COX-1) | IC50 (COX-2) |
| This compound | Prostaglandin-Endoperoxide Synthase (COX) | Data not available | Data not available |
| Aspirin | COX-1 and COX-2 | 3.57 µM[1] | 29.3 µM[1] |
| Ibuprofen | COX-1 and COX-2 | 2.9 µM | 1.1 µM |
| Celecoxib | COX-2 | 82 µM[2] | 40 nM (0.04 µM) |
Note: IC50 values can vary depending on the specific experimental conditions.
Prostaglandin Synthesis Pathway and Inhibition
The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane. The cyclooxygenase (COX) enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various other prostaglandins that mediate inflammation. This compound and other NSAIDs exert their anti-inflammatory effects by inhibiting the activity of these COX enzymes.
Caption: Prostaglandin Synthesis Pathway and Point of Inhibition.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
The potency of inhibitors against COX-1 and COX-2 can be determined using an in vitro enzyme assay. The following is a generalized protocol for a colorimetric or fluorometric-based COX inhibitor screening assay.
Objective: To determine the IC50 value of a test compound (e.g., this compound) by measuring its ability to inhibit the peroxidase activity of purified COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
A colorimetric or fluorometric probe (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, AMPD)
-
Test inhibitor (e.g., this compound) and known inhibitors (e.g., Aspirin, Ibuprofen)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test inhibitor and control inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by serial dilution in the assay buffer.
-
Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the assay buffer, heme, and the purified COX-1 or COX-2 enzyme.
-
Inhibitor Incubation: Add the various concentrations of the test inhibitor or control inhibitors to the appropriate wells. Include wells with no inhibitor as a control for maximal enzyme activity and wells with no enzyme as a background control.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and the colorimetric/fluorometric probe to all wells.
-
Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Take kinetic readings over a period of time (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Normalize the reaction rates to the control (no inhibitor) to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for an In Vitro COX Inhibition Assay.
References
- 1. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Diflumidone
For researchers, scientists, and drug development professionals handling Diflumidone, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to its classification as a highly toxic substance with significant aquatic toxicity, stringent disposal procedures must be followed to mitigate risks to human health and prevent environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound waste.
Hazard Profile of this compound
A thorough understanding of this compound's hazard profile is foundational to its safe handling and disposal. The substance is characterized by high acute toxicity and poses a significant, long-term threat to aquatic ecosystems.
| Hazard Classification | Description | Citation |
| Acute Toxicity | Fatal if swallowed, in contact with skin, or if inhaled. | |
| Reproductive Toxicity | May damage fertility or the unborn child. | |
| Organ Toxicity | Causes damage to organs (blood) through prolonged or repeated exposure. | |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. |
This data is based on available Safety Data Sheets (SDS) for this compound.
Core Principles of this compound Waste Management
The disposal of this compound must comply with local, regional, and national regulations for hazardous waste. In the United States, this includes adherence to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Key principles include:
-
Waste Identification: All materials contaminated with this compound are to be treated as hazardous waste.
-
Segregation: this compound waste must be segregated from non-hazardous and other types of chemical waste to prevent accidental reactions.
-
Containment: Use designated, properly labeled, and sealed containers for all this compound waste.
-
Professional Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal service. Under no circumstances should it be disposed of in regular trash or down the drain.[1][2][3][4]
Step-by-Step Disposal Procedures for this compound
The following protocols provide a detailed methodology for the safe disposal of various forms of this compound waste generated in a laboratory setting.
Solid Waste Disposal
This category includes unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and other solid materials that have come into contact with the compound.
Experimental Protocol for Solid Waste Collection:
-
Container Selection: Utilize a designated, leak-proof, and puncture-resistant container clearly labeled as "Hazardous Waste: this compound." The container must be compatible with the chemical.
-
Waste Segregation: Collect all solid waste contaminated with this compound in this dedicated container. Do not mix with other chemical waste streams.
-
Labeling: The hazardous waste label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard warnings (e.g., "Highly Toxic," "Environmental Hazard")
-
The date when the waste was first added to the container.
-
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic. Ensure the storage area has secondary containment.
-
Disposal: Arrange for a scheduled pickup with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Liquid Waste Disposal
This includes solutions containing this compound, solvents used to clean contaminated glassware, and any other liquid mixtures.
Experimental Protocol for Liquid Waste Collection:
-
Container Selection: Use a sealable, chemical-resistant container (e.g., a glass or polyethylene bottle) that will not react with the liquid waste.
-
Labeling: Affix a "Hazardous Waste" label to the container with the same detailed information as for solid waste, including the approximate concentrations of the chemical constituents.
-
Collection: Carefully pour the liquid waste into the designated container, avoiding splashes. Keep the container sealed when not in use.
-
Storage: Store the liquid waste container in a secondary containment bin within a designated and well-ventilated SAA.
-
Disposal: Contact your institution's EHS office for collection and disposal by a certified hazardous waste vendor.
Contaminated Sharps Disposal
This pertains to needles, syringes, pipette tips, and broken glassware contaminated with this compound.
Experimental Protocol for Sharps Waste Collection:
-
Container Selection: Place all contaminated sharps directly into a puncture-resistant sharps container that is clearly labeled as "Hazardous Waste: this compound Sharps."
-
Do Not Recap Needles: To prevent accidental punctures, do not recap, bend, or break contaminated needles.
-
Sealing and Disposal: Once the sharps container is three-quarters full, securely seal it. Arrange for its disposal through your institution's hazardous waste program.
Decontamination of Glassware and Surfaces
Proper decontamination of reusable items and work areas is crucial to prevent unintended exposure and cross-contamination.
Experimental Protocol for Decontamination:
-
Solvent Rinse: Triple-rinse contaminated glassware with a suitable solvent capable of dissolving this compound.
-
Collect Rinsate: The solvent rinsate must be collected and treated as hazardous liquid waste.[2]
-
Final Wash: After the solvent rinse, the glassware can be washed with soap and water.
-
Surface Cleaning: For benches and other surfaces, wipe down with a cloth dampened with a deactivating solution or an appropriate solvent. The cleaning materials must be disposed of as solid hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling Diflumidone
Essential Safety and Handling Guide for Diflumidone
Hazard Overview
While specific hazard classifications for this compound are not consistently documented, general safety precautions suggest that it should be handled with care. The primary routes of exposure to be avoided are inhalation, skin contact, and eye contact.[1] For powdered substances, the formation of dust and aerosols should be minimized.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This guidance is based on a conservative approach, treating this compound as a compound with unknown but potential hazards.
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile gloves. | To prevent skin contact. The outer glove can be removed if contaminated, leaving a clean glove underneath. Check the manufacturer's specifications for chemical resistance if using solvents. |
| Eye Protection | Chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashes. | To protect the eyes from dust particles and splashes of solutions containing this compound. |
| Body Protection | A lab coat (preferably with tight cuffs) is the minimum requirement. For larger quantities, disposable coveralls should be considered. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | An N95-rated respirator or higher is recommended when handling the powdered form of this compound outside of a certified chemical fume hood. | To prevent the inhalation of fine dust particles and aerosols. The necessity and type of respiratory protection should be determined by a formal risk assessment. |
Operational Plan and Handling Procedures
Adherence to a strict operational workflow is crucial for the safe handling of this compound.
3.1. Preparation and Engineering Controls
-
Risk Assessment: Before any new procedure, perform a risk assessment to identify potential hazards and determine the necessary safety precautions.
-
Engineering Controls: All manipulations of powdered this compound should be conducted in a certified chemical fume hood, a glove box, or a similar containment device to minimize inhalation exposure.[1]
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
3.2. Step-by-Step Handling Protocol
-
Don PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.
-
Containment: Perform all weighing and solution preparation within a certified chemical fume hood.
-
Weighing: When weighing the powder, use a micro-spatula to minimize dust formation.
-
Solution Preparation: If preparing a solution, add the solvent to the this compound powder slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work surface with an appropriate cleaning agent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., outer gloves, face shield/goggles, lab coat, inner gloves).
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
As there are no specific disposal instructions available for this compound, it should be treated as hazardous chemical waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste in accordance with local, state, and federal regulations.
Visual Workflow for PPE Selection and Use
The following diagram illustrates the logical workflow for determining and using the appropriate PPE when handling this compound.
Caption: Logical workflow for PPE selection and use when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
